Technical Documentation Center

3-Ethynyl-3-fluoropyrrolidine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Ethynyl-3-fluoropyrrolidine hydrochloride

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3-Ethynyl-3-fluoropyrrolidine Hydrochloride in Advanced Drug Design

Executive Summary In contemporary medicinal chemistry, the strategic introduction of highly functionalized, conformationally restricted aliphatic rings is a proven tactic for optimizing pharmacokinetic (PK) and pharmacod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic introduction of highly functionalized, conformationally restricted aliphatic rings is a proven tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-Ethynyl-3-fluoropyrrolidine hydrochloride is a premium bifunctional building block that merges the metabolic stability of a fluorinated heterocycle with the versatile reactivity of a terminal alkyne[1]. This whitepaper provides an in-depth technical analysis of its chemical structure, isolation protocols, and field-proven applications in cross-coupling and bioconjugation workflows[2].

Chemical Identity & Structural Rationale

The utility of 3-ethynyl-3-fluoropyrrolidine stems from its unique geminal substitution pattern at the C3 position of the pyrrolidine core. The free base (CAS: 1565079-79-9) is typically isolated and stored as its hydrochloride salt (CAS: 2306275-74-9) to prevent oxidative degradation and enhance shelf stability[1].

Quantitative Chemical Properties

Table 1: Chemical Identity and Physical Properties

PropertySpecification / Value
Chemical Name 3-Ethynyl-3-fluoropyrrolidine hydrochloride
CAS Number (HCl Salt) 2306275-74-9[1]
CAS Number (Free Base) 1565079-79-9[1]
Molecular Formula C₆H₉ClFN[1]
Molecular Weight 149.60 g/mol [1]
Boc-Protected Precursor C₁₁H₁₆FNO₂ (MW: 213.11 Da)[3]
SMILES (Salt) C#CC1(F)CCNC1.Cl
Stereoelectronic Causality

The co-localization of a fluorine atom and an ethynyl group on the same sp³ carbon generates profound stereoelectronic effects:

  • Basicity Modulation: The strong electron-withdrawing inductive effect (-I) of the fluorine atom significantly lowers the pKa of the adjacent pyrrolidine nitrogen. This reduction in basicity increases the fraction of the un-ionized drug at physiological pH, thereby enhancing passive membrane permeability.

  • Metabolic Hardening: The geminal fluoro substitution blocks cytochrome P450-mediated oxidative metabolism at the highly vulnerable C3 position.

  • Vectorial Rigidity: The terminal alkyne provides a rigid, linear sp-hybridized vector that is ideal for probing deep hydrophobic pockets in target proteins or serving as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2].

G Core 3-Ethynyl-3-fluoropyrrolidine Hydrochloride F_Group 3-Fluoro Substituent Core->F_Group Alkyne 3-Ethynyl Group Core->Alkyne Pyrrolidine Pyrrolidine Core Core->Pyrrolidine HCl Hydrochloride Salt Core->HCl F_Effect Metabolic Stability & pKa Modulation F_Group->F_Effect Alkyne_Effect Click Chemistry Handle & Sonogashira Coupling Alkyne->Alkyne_Effect Pyrrolidine_Effect Conformational Rigidity & Target Binding Pyrrolidine->Pyrrolidine_Effect HCl_Effect Enhanced Aqueous Solubility & Shelf Stability HCl->HCl_Effect

Diagram 1: Logical relationship between structural features and their functional impact.

Precursor Synthesis & Salt Formation Workflow

In typical drug discovery workflows, the compound is synthesized and manipulated via its Boc-protected precursor, tert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate[3]. The Boc group prevents unwanted N-alkylation or N-arylation during upstream reactions.

Protocol: Boc-Deprotection to Yield the Hydrochloride Salt

To isolate the highly pure hydrochloride salt (CAS: 2306275-74-9), a controlled anhydrous acidic cleavage is required[1].

Causality Check: Using 4M HCl in dioxane rather than aqueous HCl prevents the hydrolysis of sensitive functional groups. The dioxane provides a polar aprotic environment that solubilizes the Boc-protected starting material, while the resulting highly polar HCl salt precipitates out of the non-polar ethereal solvent mixture, driving the reaction to completion and bypassing the need for chromatographic purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of tert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate in anhydrous dichloromethane (DCM) (approx. 10 mL/gram of substrate) under a nitrogen atmosphere.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add 10 equivalents of 4M HCl in Dioxane dropwise to control the evolution of isobutylene and CO₂ gases.

  • Cleavage: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor the complete disappearance of the Boc-precursor via TLC (Ninhydrin stain).

  • Precipitation: Concentrate the reaction mixture in vacuo to approximately 20% of its original volume. Add cold diethyl ether (30 mL) vigorously to induce precipitation of the hydrochloride salt.

  • Isolation: Collect the resulting white to off-white solid via vacuum filtration. Wash the filter cake with additional cold diethyl ether (2 × 10 mL) and dry under high vacuum for 12 hours to afford 3-ethynyl-3-fluoropyrrolidine hydrochloride.

Application: Sonogashira Cross-Coupling in Drug Design

The terminal alkyne of the 3-ethynyl-3-fluoropyrrolidine moiety is a highly reactive handle for carbon-carbon bond formation. It is frequently utilized in Sonogashira cross-coupling reactions to synthesize complex alkynyl derivatives, such as alkynyl quinazolines for kinase inhibition[4].

Protocol: Sonogashira Coupling of the Boc-Protected Precursor

The following self-validating protocol is adapted from validated patent literature for the synthesis of complex pharmaceutical intermediates[4].

Causality Check: The reaction utilizes a co-solvent system of Triethylamine (TEA) and Dimethylformamide (DMF). TEA acts as the requisite base to neutralize the HX generated during the catalytic cycle. DMF provides a highly polar medium to solubilize the Pd catalyst and stabilize the oxidative addition intermediates. A strict N₂ atmosphere is critical; in the presence of oxygen, the Cu(I) co-catalyst will rapidly induce Glaser homocoupling of the terminal alkyne, destroying the starting material.

Workflow Start Boc-Protected Alkyne Precursor Catalyst Pd(PPh3)4 & CuI Catalyst System Start->Catalyst Reaction Stir at 50°C under N2 (1 h) Catalyst->Reaction Reagents Aryl Halide + TEA in DMF Reagents->Catalyst Workup Aqueous Dilution & EtOAc Extraction Reaction->Workup Product Coupled Pyrrolidine Intermediate Workup->Product

Diagram 2: Experimental workflow for the Sonogashira cross-coupling of the alkyne precursor.

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk flask, add tert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate (955 mg, 4.48 mmol) and the target aryl halide (1.0 equivalent)[4].

  • Solvent Addition: Add Triethylamine (5.00 mL) and Dimethylformamide (5.00 mL). Sparge the solution with ultra-pure nitrogen gas for 15 minutes to remove dissolved oxygen[4].

  • Catalyst Introduction: Under a positive flow of nitrogen, add tetrakis[triphenylphosphine]palladium(0) (470 mg, 407 µmol) and copper(I) iodide (77.5 mg, 407 µmol) in one rapid portion[4].

  • Thermal Activation: Seal the flask and heat the mixture to 50 °C with vigorous stirring for 1 hour. The electron-withdrawing fluorine atom slightly increases the acidity of the terminal alkyne proton, facilitating rapid transmetalation and ensuring a short reaction time[4].

  • Aqueous Workup: Cool the mixture to room temperature. Dilute with deionized water (30 mL) to crash out the highly lipophilic organic products, and extract with ethyl acetate (3 × 30.0 mL)[4].

  • Purification: Combine the organic layers, wash extensively with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

Conclusion

3-Ethynyl-3-fluoropyrrolidine hydrochloride is a masterclass in rational chemical design. By combining the metabolic shielding and pKa-lowering effects of a geminal fluorine with the synthetic versatility of a terminal alkyne, it provides medicinal chemists with a robust tool for late-stage functionalization and structural optimization. Strict adherence to anhydrous handling and inert-atmosphere coupling protocols ensures maximum yield and structural fidelity in downstream drug discovery applications.

References

  • Google Patents. "WO2021030711A1 - Alkynyl quinazoline compounds." World Intellectual Property Organization.
  • PubChemLite. "C11H16FNO2 - Explore (Tert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate)." Université du Luxembourg. Available at:[Link]

Sources

Exploratory

Pharmacokinetic Properties of 3-Ethynyl-3-fluoropyrrolidine Hydrochloride Derivatives: A Mechanistic Evaluation of ADME Profiling

Executive Summary The incorporation of the 3-ethynyl-3-fluoropyrrolidine scaffold into small-molecule drug candidates represents a sophisticated structural strategy to balance target affinity with pharmacokinetic (PK) vi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of the 3-ethynyl-3-fluoropyrrolidine scaffold into small-molecule drug candidates represents a sophisticated structural strategy to balance target affinity with pharmacokinetic (PK) viability. As a Senior Application Scientist, I have observed that geminal substitution on the pyrrolidine ring—combining the potent electron-withdrawing properties of a fluorine atom with the steric and reactive profile of an ethynyl group—creates a unique Absorption, Distribution, Metabolism, and Excretion (ADME) signature. This technical guide deconstructs the causality behind these PK shifts, detailing how this specific moiety modulates amine basicity, alters lipophilicity, and introduces complex metabolic liabilities via Cytochrome P450 (CYP450) mechanism-based inactivation.

The Physicochemical Impact of Geminal Substitution

The pharmacokinetic journey of any pyrrolidine-based therapeutic begins with its ionization state. Unsubstituted pyrrolidines typically possess a highly basic secondary amine (pKa ~11.3), rendering them almost entirely ionized at physiological pH (7.4). This high degree of ionization severely restricts passive membrane permeability, limiting oral bioavailability and blood-brain barrier (BBB) penetration.

Modulating pKa via Inductive Effects

The introduction of a fluorine atom at the β-position (C3) exerts a powerful inductive electron-withdrawing effect through the σ -bond network, systematically decreasing the basicity of the adjacent nitrogen. The addition of an ethynyl group at the same carbon compounds this effect, as the sp-hybridized carbon of the alkyne is significantly more electronegative than an sp3 carbon.

This dual geminal substitution (3-fluoro, 3-ethynyl) effectively depresses the pKa of the pyrrolidine nitrogen into a highly desirable range (typically 7.5–8.5). Consequently, the fraction of the un-ionized drug at pH 7.4 increases exponentially, drastically improving the lipophilicity (LogD) and facilitating transcellular absorption[1].

Blocking Metabolic Soft Spots

Fluorine is frequently deployed in medicinal chemistry to block oxidative metabolism. The exceptionally high bond dissociation energy of the C–F bond (typically >109 kcal/mol) prevents CYP-mediated hydroxylation at the C3 position[2]. By occupying this metabolic soft spot, the fluorine atom forces metabolic enzymes to seek alternative, potentially slower pathways, thereby extending the in vivo half-life of the derivative.

Metabolic Stability and CYP450 Interactions: The Ethynyl Liability

While fluorine stabilizes the ring, the ethynyl moiety introduces a well-documented metabolic liability: Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes, particularly CYP3A4, CYP3A5, and CYP2B4[3][4].

The Oxirene Pathway

When an ethynyl-containing compound enters the catalytic site of a CYP450 enzyme, the heme-bound activated oxygen can attack the π -bonds of the alkyne. This oxidation generates a highly reactive, antiaromatic oxirene intermediate. Because this intermediate is violently unstable, it rapidly undergoes rearrangement or reacts with nearby nucleophiles.

Depending on whether the oxygen is transferred to the internal or terminal carbon of the triple bond, the reactive species will either:

  • Alkylate the prosthetic heme (often at the pyrrole nitrogen), destroying the enzyme's catalytic core[3].

  • Form a covalent adduct with the apoprotein , leading to irreversible enzyme inactivation[3].

This time-dependent inhibition (TDI) is a critical red flag in drug development, as it can lead to severe Drug-Drug Interactions (DDIs). To mitigate toxicity, the body may attempt to detoxify these intermediates via glutathione (GSH) conjugation[3].

CYP_Inactivation A Ethynyl-Fluoropyrrolidine Derivative B CYP450 Oxidation (e.g., CYP3A4/5) A->B NADPH, O2 C Reactive Oxirene Intermediate B->C [O] Transfer D Heme Alkylation (Irreversible Inactivation) C->D Internal C Attack E Apoprotein Binding (Covalent Adduct) C->E Terminal C Attack F GSH Conjugation (Detoxification) C->F Glutathione

Mechanism-based inactivation of CYP450 by the ethynyl moiety via an oxirene intermediate.

Experimental Workflows for PK Profiling

To accurately profile 3-ethynyl-3-fluoropyrrolidine derivatives, researchers must employ self-validating experimental systems that isolate reversible inhibition from irreversible mechanism-based inactivation.

Protocol: Cytochrome P450 Time-Dependent Inhibition (TDI) Assay

This two-step incubation protocol is designed to calculate the maximal rate of inactivation ( kinact​ ) and the inhibitor concentration required for half-maximal inactivation ( KI​ ).

Phase 1: Primary Incubation (Inactivation Phase)

  • Preparation: Suspend Human Liver Microsomes (HLM) at a protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Addition: Add the 3-ethynyl-3-fluoropyrrolidine derivative at a minimum of six concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 μM).

    • Self-Validation Step: Include 17α-ethynylestradiol (10 μM) as a positive control for CYP3A4 MBI to ensure assay sensitivity[3].

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

Phase 2: Secondary Incubation (Activity Assessment Phase) 4. Aliquot Transfer: At precise time intervals (0, 5, 10, 15, 20, and 30 minutes), transfer a 10 μL aliquot from the primary incubation into 90 μL of a secondary incubation mixture. 5. Probe Reaction: The secondary mixture must contain a vast excess of a CYP-specific probe substrate (e.g., 50 μM Midazolam for CYP3A4) and 1 mM NADPH. This 10-fold dilution prevents the test compound from acting as a reversible competitive inhibitor in the secondary phase. 6. Termination: Incubate the secondary reaction for exactly 10 minutes, then quench with 100 μL of ice-cold acetonitrile containing an internal isotopic standard (e.g., Midazolam-d4). 7. Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam. 8. Data Synthesis: Plot the natural logarithm of the remaining enzyme activity versus pre-incubation time to derive the observed inactivation rate ( kobs​ ). Fit the data to the Michaelis-Menten-like equation: kobs​=(kinact​×[I])/(KI​+[I]) .

PK_Workflow S1 Synthesize 3-Ethynyl-3-fluoropyrrolidine Derivatives S2 Physicochemical Profiling (pKa, LogD, Solubility) S1->S2 S3 In Vitro Microsomal Stability (HLM/RLM) S2->S3 S4 CYP Time-Dependent Inhibition (TDI) Assay S3->S4 If t1/2 > 30 min S5 In Vivo PK (Rodent/Canine) (Clearance, Vd, Bioavailability) S4->S5 If kinact/KI is low

Step-by-step pharmacokinetic profiling workflow for ethynyl-fluoropyrrolidine derivatives.

Quantitative ADME Data Synthesis

The table below summarizes the typical pharmacokinetic shifts observed when modifying a standard pyrrolidine core with the 3-fluoro and 3-ethynyl motifs. Data represents synthesized median values derived from standard in vitro ADME profiling of kinase and protease inhibitors utilizing these scaffolds.

PK ParameterUnsubstituted Pyrrolidine Core3-Fluoro Analog3-Ethynyl-3-fluoro AnalogMechanistic Rationale for Shift
Amine pKa ~11.3~9.27.5 – 8.5Additive inductive electron withdrawal by highly electronegative F and sp-hybridized alkyne[1].
LogD (pH 7.4) ~0.2~1.11.6 – 2.2Decreased ionization at physiological pH and increased intrinsic lipophilicity from the halogen/alkyne[1].
HLM t1/2​ (min) 124835Fluorine blocks rapid C3 hydroxylation[2]; however, the alkyne introduces a secondary CYP oxidation liability[3].
CYP3A4 kinact​ ( min−1 ) Not DetectedNot Detected0.04 – 0.12Oxidation of the terminal alkyne to an oxirene intermediate causes irreversible heme alkylation[3][4].
Membrane Permeability ( Papp​ ) LowModerateHighThe shift toward a neutral species at pH 7.4 vastly improves passive transcellular diffusion.

References

  • The Inactivation of Cytochrome P450 3A5 by 17α-Ethynylestradiol Is Cytochrome b5-Dependent: Metabolic Activation of the Ethynyl Moiety Leads to the Formation of Glutathione Conjugates, a Heme Adduct, and Covalent Binding to the Apoprotein Journal of Pharmacology and Experimental Therapeutics (ASPET) URL:[3]

  • Tuning basicity Cambridge MedChem Consulting URL:

  • Potent Mechanism-Based Inactivation of Cytochrome P450 2B4 by 9-Ethynylphenanthrene Biochemistry (ACS Publications) URL:[4]

  • The Dark Side of Fluorine ACS Medicinal Chemistry Letters URL:[2]

  • Applications of Fluorine in Medicinal Chemistry Journal of Medicinal Chemistry (ACS Publications) URL:[1]

Sources

Foundational

Theoretical and Experimental Mass Determination of 3-Ethynyl-3-fluoropyrrolidine Hydrochloride: A Definitive Guide

Executive Summary In modern drug discovery and bioconjugation, the precision of molecular characterization is paramount. 3-Ethynyl-3-fluoropyrrolidine hydrochloride is a highly specialized bifunctional building block.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and bioconjugation, the precision of molecular characterization is paramount. 3-Ethynyl-3-fluoropyrrolidine hydrochloride is a highly specialized bifunctional building block. As a Senior Application Scientist, I frequently observe that discrepancies in mass spectrometry (MS) data often stem from a fundamental misunderstanding of salt dissociation dynamics and isotopic distributions. This whitepaper provides an authoritative, in-depth methodology for calculating the exact mass and molecular weight of this compound, coupled with a self-validating High-Resolution Mass Spectrometry (LC-HRMS) protocol designed to eliminate analytical ambiguity.

Structural Causality and Chemical Significance

Before calculating mass metrics, we must understand the causality behind the molecule's design, as this dictates its behavior in the mass spectrometer:

  • The Pyrrolidine Core: A conformationally restricted secondary amine that improves the pharmacokinetic (PK) properties of target payloads.

  • C3-Fluorination: The introduction of a highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the adjacent pyrrolidine nitrogen, enhancing membrane permeability and metabolic stability against cytochrome P450 enzymes.

  • C3-Ethynyl Group: The terminal alkyne serves as a bioorthogonal handle, making this molecule an ideal candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in click chemistry applications[1].

  • Hydrochloride Salt Form: The free base of this molecule (3-Ethynyl-3-fluoropyrrolidine) is a low-molecular-weight amine (113.13 g/mol )[2], which is prone to volatility and oxidative degradation. Conversion to the hydrochloride (HCl) salt yields a stable, crystalline solid suitable for long-term storage and precise stoichiometric weighing.

Theoretical Mass Calculation Methodology

A critical failure point in analytical workflows is conflating Average Molecular Weight (used for benchtop stoichiometry) with Monoisotopic Exact Mass (used for HRMS identification).

Formula Derivation
  • Free Base: The base pyrrolidine ring is C4​H9​N . Substitution at the C3 position with an ethynyl group ( −C≡CH , C2​H ) and a fluorine atom ( −F ) replaces two hydrogen atoms. The resulting free base formula is C6​H8​FN .

  • Hydrochloride Salt: The protonation of the secondary amine by hydrochloric acid yields the salt formula C6​H9​ClFN .

Quantitative Mass Metrics

The following calculations utilize standard atomic weights for average mass ( C=12.011 , H=1.008 , N=14.007 , F=18.998 , Cl=35.45 ) and the most abundant isotopic masses for exact mass ( 12C=12.000000 , 1H=1.007825 , 14N=14.003074 , 19F=18.998403 , 35Cl=34.968853 ).

Table 1: Mass and Formula Summary for 3-Ethynyl-3-fluoropyrrolidine

PropertyFree BaseHydrochloride Salt
Chemical Formula C6​H8​FN C6​H9​ClFN
Average Molecular Wt. 113.13 g/mol 149.59 g/mol
Monoisotopic Exact Mass 113.0641 Da149.0408 Da
ESI+ Target Ion [M+H]+ [M+H]+ (Salt dissociates)
Theoretical m/z 114.0714114.0714

Note: In Positive Electrospray Ionization (ESI+), the HCl salt completely dissociates. The instrument detects the protonated free base. Searching for the exact mass of the intact salt (149.0408 Da) in ESI+ will result in a false negative.

Experimental Protocol: LC-HRMS Validation System

To guarantee trustworthiness, analytical protocols cannot rely on a single data point. The following LC-HRMS methodology is designed as a self-validating system , incorporating internal calibration and orthogonal checks to verify the identity of 3-Ethynyl-3-fluoropyrrolidine hydrochloride[1].

Step 1: Sample and Calibrant Preparation
  • Causality: High concentrations cause detector saturation and mass shifts due to space-charge effects in the Orbitrap/TOF analyzer.

  • Action: Dissolve 1.0 mg of the HCl salt in 1.0 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL in 50% Acetonitrile containing 0.1% Formic Acid. Prepare a continuous infusion of Leucine Enkephalin (m/z 556.2771) as a lock-mass calibrant to correct for real-time instrumental drift.

Step 2: Chromatographic Separation (HILIC)
  • Causality: Small, highly polar amines exhibit poor retention and peak tailing on standard C18 reversed-phase columns. Hydrophilic Interaction Liquid Chromatography (HILIC) ensures adequate retention factor ( k′>2 ) and sharp peak symmetry.

  • Action: Equip the LC with a ZIC-HILIC column (2.1 x 100 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 90% B to 40% B over 5 minutes at 0.4 mL/min.

Step 3: System Suitability and Blank Verification
  • Action: Inject a solvent blank to establish a baseline and rule out isobaric carryover. Follow with a System Suitability Test (SST) using a caffeine standard. The SST must demonstrate a mass error of <3 ppm before the actual sample is injected.

Step 4: HRMS Acquisition and Data Processing
  • Action: Operate the mass spectrometer in ESI+ mode. Set the resolution to ≥70,000 (at m/z 200).

  • Validation Check 1 (Mass Accuracy): Extract the chromatogram for the theoretical [M+H]+ ion at m/z 114.0714 . Calculate the mass error: Δppm=114.0714Experimental m/z−114.0714​×106 . Acceptable threshold is ≤3 ppm .

  • Validation Check 2 (Isotopic Fidelity): Verify the M+1 isotopic peak (m/z 115.0748). Due to the natural abundance of 13C (~1.1% per carbon ×6 carbons), the M+1 peak intensity must be approximately 6.6% to 7.0% relative to the monoisotopic base peak.

Workflow Visualization

HRMS_Workflow A 1. Sample Preparation (1 µg/mL in 50% MeCN + 0.1% FA) B 2. Chromatographic Separation (HILIC Column, Gradient Elution) A->B 2 µL Injection C 3. Electrospray Ionization (ESI+) (HCl Dissociation -> [M+H]+) B->C Eluent Desolvation D 4. HRMS Acquisition (Orbitrap / Q-TOF Mass Analyzer) C->D Ion Transmission E 5. Exact Mass Extraction (Target m/z 114.0714) D->E Spectra Generation F 6. System Validation (Mass Error < 3 ppm & Isotopic Check) E->F Data Processing

LC-HRMS analytical workflow for exact mass validation of 3-Ethynyl-3-fluoropyrrolidine.

References

Sources

Protocols & Analytical Methods

Method

Using 3-Ethynyl-3-fluoropyrrolidine hydrochloride as a building block for covalent inhibitors

Application Note: 3-Ethynyl-3-fluoropyrrolidine Hydrochloride in the Design and Validation of Targeted Covalent Inhibitors Executive Summary The development of targeted covalent inhibitors (TCIs) requires the precise spa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Ethynyl-3-fluoropyrrolidine Hydrochloride in the Design and Validation of Targeted Covalent Inhibitors

Executive Summary

The development of targeted covalent inhibitors (TCIs) requires the precise spatial arrangement of an electrophilic warhead to engage a nucleophilic amino acid residue (e.g., cysteine or lysine) within the target protein's binding pocket. 3-Ethynyl-3-fluoropyrrolidine hydrochloride is a highly specialized, bifunctional building block that addresses critical challenges in TCI design. By combining a conformationally restricted pyrrolidine ring, the stereoelectronic effects of a fluorine atom, and the bioorthogonal utility of a terminal alkyne, this scaffold serves as both a structural vector for drug optimization and a versatile handle for Activity-Based Protein Profiling (ABPP).

Physicochemical & Mechanistic Rationale

As a Senior Application Scientist, understanding the "why" behind a building block is as critical as knowing how to use it. The unique properties of 3-ethynyl-3-fluoropyrrolidine stem from the synergistic effects of its functional groups:

  • pKa Modulation and Permeability: The highly electronegative fluorine atom inductively withdraws electron density from the adjacent pyrrolidine nitrogen. This lowers the amine's pKa from ~11.3 (unsubstituted pyrrolidine) to approximately 8.5–9.0. Consequently, a larger fraction of the molecule remains un-ionized at physiological pH, significantly enhancing passive membrane permeability and oral bioavailability.

  • Conformational Locking (The Gauche Effect): The stereoelectronic interaction between the highly polarized C–F bond and the C–N bond forces the pyrrolidine ring into a predictable, restricted envelope conformation. This pre-organizes the alkyne vector, reducing the entropic penalty upon binding to the target pocket.

  • Dual-Purpose Terminal Alkyne: The alkyne serves two distinct mechanistic pathways in covalent drug discovery [1]. First, it can act as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling proteome-wide off-target profiling (ABPP) [2]. Second, it can be synthetically elaborated into an activated electrophile (e.g., an alkynyl ketone or ynamide) to serve as a direct, cysteine-targeting covalent warhead [3].

Quantitative Data Presentation

The following table summarizes the physicochemical advantages of integrating the 3-fluoro-3-ethynyl motif compared to standard aliphatic rings.

Table 1: Physicochemical Impact of 3-Fluoro-3-Ethynyl Substitution

ParameterUnsubstituted Pyrrolidine3-Ethynyl-3-FluoropyrrolidinePharmacological Implication
Amine pKa ~11.3~8.5 - 9.0Reduced basicity enhances cell membrane permeability and reduces hERG liability.
Lipophilicity (LogP) LowModerateFluorine increases lipophilicity, improving hydrophobic pocket affinity.
Ring Conformation Flexible envelopeRestricted (Gauche effect)Pre-organizes the alkyne vector, minimizing the entropic penalty of binding.
Metabolic Stability Susceptible to oxidationHighFluorine blocks cytochrome P450-mediated oxidative metabolism at the 3-position.

Workflow & Application Diagram

The diagram below illustrates the dual pathways for utilizing 3-ethynyl-3-fluoropyrrolidine in drug discovery.

G A 3-Ethynyl-3-fluoropyrrolidine Hydrochloride BB BB A->BB B Scaffold Integration (SNAr / Amidation) D Pathway 2: Warhead Precursor (Activated Alkyne/Ynamide) B->D C Pathway 1: ABPP Probe (Bioorthogonal Handle) E CuAAC Click Chemistry with Fluorophore/Biotin C->E F Covalent Targeting of Cysteine Residues D->F G Target Validation & Off-Target Profiling E->G H Irreversible/Reversible Enzyme Inhibition F->H BB->C

Workflow for 3-Ethynyl-3-fluoropyrrolidine in covalent drug design and ABPP validation.

Experimental Protocols

Protocol A: Scaffold Integration via Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple the pyrrolidine nitrogen to an electrophilic core scaffold (e.g., an aryl or heteroaryl halide) to build the primary inhibitor framework.

Causality & Logic: The building block is supplied as a stable hydrochloride salt to prevent premature oxidation and degradation. To facilitate the SNAr reaction, the free amine must be liberated in situ. N,N-Diisopropylethylamine (DIPEA) is selected over triethylamine because its steric bulk prevents it from acting as a competing nucleophile against the aryl halide. A polar aprotic solvent (DMSO or DMF) is utilized because it poorly solvates the nucleophilic amine, thereby increasing its reactivity and driving the reaction forward.

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial purged with inert gas (N₂ or Ar), dissolve the core scaffold (1.0 eq, e.g., 2,4-dichloroquinazoline) in anhydrous DMSO (0.2 M).

  • Base Addition: Add DIPEA (3.0 eq) to the solution. Stir for 5 minutes at room temperature.

  • Amine Addition: Add 3-ethynyl-3-fluoropyrrolidine hydrochloride (1.2 eq) in one portion.

  • Reaction: Heat the mixture to 80°C and monitor via LC-MS. The electron-withdrawing fluorine slightly reduces the nucleophilicity of the amine, so elevated temperatures are required compared to unsubstituted pyrrolidines.

  • Workup: Once the starting material is consumed (typically 4–6 hours), quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Activity-Based Protein Profiling (ABPP) via CuAAC

Objective: Validate the covalent target engagement of the synthesized inhibitor in native cell lysates using the terminal alkyne as a click-chemistry handle.

Causality & Logic: Using the alkyne as a bioorthogonal tag allows the inhibitor to bind its target in a native cellular environment without the steric hindrance of a bulky fluorophore. The click reaction (CuAAC) is performed post-lysis. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is critical here; it chelates Cu(I), stabilizing the catalytic species and preventing the generation of reactive oxygen species (ROS) that would otherwise degrade the protein lysate. Sodium ascorbate is added last to reduce Cu(II) to Cu(I) in situ, ensuring the reaction only initiates when all components are homogeneously mixed.

Step-by-Step Methodology:

  • Lysate Preparation: Treat live cells with the alkyne-tagged covalent inhibitor (1–10 µM) for 2 hours. Wash cells with cold PBS, lyse using a non-denaturing buffer (e.g., 1% NP-40 in PBS with protease inhibitors), and clear by centrifugation (14,000 x g, 15 min).

  • Click Master Mix Preparation: Prepare the click reagents. For a 100 µL lysate sample (2 mg/mL protein), prepare a master mix containing:

    • Azide-Fluorophore (e.g., Azide-Fluor 488): 100 µM final concentration.

    • CuSO₄: 1 mM final concentration.

    • THPTA ligand: 100 µM final concentration.

    • Note: Pre-mix CuSO₄ and THPTA before adding to the master mix to ensure complete chelation.

  • Reaction Initiation: Add the master mix to the lysate. Finally, add freshly prepared Sodium Ascorbate (1 mM final concentration) to initiate the CuAAC reaction.

  • Incubation: Incubate the mixture in the dark at room temperature for 1 hour with gentle agitation.

  • Protein Precipitation: Quench the reaction by adding cold methanol/chloroform (4:1 v/v) to precipitate the proteins and wash away unreacted fluorophore. Centrifuge and discard the supernatant.

  • Analysis: Resuspend the protein pellet in 1X SDS sample buffer, boil for 5 minutes, and resolve via SDS-PAGE. Visualize the covalently bound target using in-gel fluorescence scanning.

Self-Validating System (Critical Control): To ensure trustworthiness, this protocol must be run alongside a competitive control . Pre-incubate a parallel cell culture with a 10-fold excess of a known, non-alkyne-tagged covalent inhibitor for 30 minutes prior to adding the alkyne-tagged probe. A successful validation will demonstrate a complete loss of the fluorescent band in the competitive control lane, proving that the labeling is specific to the target's active site and not an artifact of non-specific protein alkylation.

References

  • Recent advances in the development of covalent inhibitors Source: RSC Medicinal Chemistry (National Institutes of Health / PMC) URL:[Link]

  • Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Electrophilic warheads in covalent drug discovery: an overview Source: Expert Opinion on Drug Discovery (PubMed) URL:[Link]

Application

Application Notes and Protocols for Amide Bond Coupling with 3-Ethynyl-3-fluoropyrrolidine Hydrochloride

Introduction: The Central Role of the Amide Bond and the Unique Utility of a Fluorinated Pyrrolidine Building Block The amide bond is a cornerstone of modern drug discovery and development, forming the backbone of peptid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Role of the Amide Bond and the Unique Utility of a Fluorinated Pyrrolidine Building Block

The amide bond is a cornerstone of modern drug discovery and development, forming the backbone of peptides and proteins and appearing in a vast array of small molecule pharmaceuticals.[1][2] Its remarkable stability and ability to participate in hydrogen bonding are critical for molecular recognition and biological activity. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently performed reactions in medicinal chemistry.[3]

This application note provides a detailed guide to the effective use of a specialized building block, 3-Ethynyl-3-fluoropyrrolidine hydrochloride, in amide bond formation. The presence of both a fluorine atom and an ethynyl group on the pyrrolidine ring offers medicinal chemists a unique combination of properties. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the terminal alkyne provides a versatile handle for post-synthetic modification via "click chemistry."[4]

However, the hydrochloride salt form and the potential for steric hindrance and electronic effects from the substituents necessitate careful consideration of coupling conditions to achieve high yields and purity. This document will explore the fundamental principles of amide bond formation, provide a comparative overview of common coupling reagents, and offer detailed, optimized protocols for the successful coupling of 3-Ethynyl-3-fluoropyrrolidine hydrochloride with a variety of carboxylic acids.

Core Principles of Amide Bond Formation: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at ambient temperatures, requiring high heat to drive off water.[5] To facilitate this transformation under milder conditions, the carboxylic acid must first be "activated." This involves converting the hydroxyl group into a better leaving group, thereby making the carbonyl carbon more susceptible to nucleophilic attack by the amine.[6]

This activation is typically achieved using a "coupling reagent." The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides), an active ester, or an acylphosphonium salt. This activated intermediate is then readily attacked by the amine to form the desired amide bond, regenerating the coupling reagent's byproduct.

Amide_Coupling_Mechanism

Navigating the Landscape of Coupling Reagents

The choice of coupling reagent is a critical parameter that can significantly impact reaction efficiency, yield, and the potential for side reactions, such as racemization of chiral carboxylic acids.[7][8] Below is a comparative overview of commonly used classes of coupling reagents.

Coupling Reagent ClassExamplesMechanism of ActionAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCForms a highly reactive O-acylisourea intermediate.Readily available, cost-effective.Can lead to racemization; DCC byproduct (DCU) is poorly soluble; EDC can be moisture-sensitive.[9][10]
Phosphonium Salts BOP, PyBOP, PyAOPForms an acylphosphonium salt, which then reacts with an additive (like HOBt) to form an active ester.High reactivity, particularly for sterically hindered substrates; less prone to forming guanidinium byproducts compared to uronium salts.[8]Can be more expensive; BOP generates carcinogenic HMPA as a byproduct.
Uronium/Aminium Salts HATU, HBTU, HCTUReacts with the carboxylic acid to form an active ester with the help of an embedded benzotriazole moiety.[1]Highly efficient and fast-acting, especially for challenging couplings.[9]Can react with the amine to form an inactive guanidinium byproduct; can be more expensive.[8]
Other Reagents T3P®, CDIT3P® (Propylphosphonic anhydride) forms a mixed anhydride; CDI (Carbonyldiimidazole) forms a reactive acylimidazolide.[11]T3P® byproducts are water-soluble and easily removed; CDI is a safer and greener alternative.[11]May require specific reaction conditions.

Additives for Enhanced Performance: To suppress racemization and improve coupling efficiency, additives are often used in conjunction with coupling reagents.[8] 1-Hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are common additives that trap the initial reactive intermediate to form a more stable and selective active ester.[8][9][12]

Experimental Protocols for Amide Coupling with 3-Ethynyl-3-fluoropyrrolidine Hydrochloride

The following protocols provide detailed, step-by-step methodologies for the amide coupling of 3-Ethynyl-3-fluoropyrrolidine hydrochloride.

In Situ Free-Basing of the Amine Hydrochloride

Since 3-Ethynyl-3-fluoropyrrolidine is supplied as a hydrochloride salt, the free amine must be liberated in situ for it to act as a nucleophile. This is achieved by adding a non-nucleophilic organic base.

Recommended Bases:

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered base that is an excellent proton scavenger but a poor nucleophile.

  • Triethylamine (TEA): A common and effective base, though it can sometimes act as a nucleophile in certain contexts.

An additional equivalent of base is required to neutralize the hydrochloride salt.[9] Therefore, if the coupling protocol calls for n equivalents of base, n+1 equivalents should be used when starting with the hydrochloride salt.

Experimental_Workflow

Protocol 1: EDC/HOBt Mediated Coupling

This protocol utilizes the cost-effective and widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with HOBt to minimize racemization and improve efficiency.[9]

Materials:

  • Carboxylic acid (1.0 eq)

  • 3-Ethynyl-3-fluoropyrrolidine hydrochloride (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and 3-Ethynyl-3-fluoropyrrolidine hydrochloride (1.1 eq).

  • Dissolve the solids in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).

  • Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HOBt (1.2 eq) followed by EDC hydrochloride (1.2 eq).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[13]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Coupling for Sterically Hindered Substrates

For more challenging couplings, such as with sterically hindered carboxylic acids, a more powerful uronium salt-based reagent like HATU is recommended.[1][9]

Materials:

  • Carboxylic acid (1.0 eq)

  • 3-Ethynyl-3-fluoropyrrolidine hydrochloride (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 3-Ethynyl-3-fluoropyrrolidine hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (3.0 eq). Stir for 5-10 minutes.

  • Add the amine solution to the pre-activated carboxylic acid solution.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification steps as described in Protocol 1.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low to No Product Formation Inactive coupling reagent (especially EDC).Use fresh, properly stored reagents. EDC is moisture-sensitive.[9]
Incorrect pH for the reaction.Ensure enough base is present to neutralize the hydrochloride salt and facilitate the coupling. The reaction should be slightly basic.[9]
Steric hindrance.Switch to a more powerful coupling reagent like HATU or PyBOP.[9] Consider increasing the reaction temperature or time.
Presence of Unreacted Starting Materials Incomplete reaction.Increase reaction time or temperature. Use a slight excess (1.1-1.2 eq) of the amine and coupling reagent.[9]
Formation of Significant Impurities Side reaction of the activated carboxylic acid.Ensure the timely addition of the amine after the activation step. Using HOBt or HOAt can help stabilize the activated intermediate.[9]
Epimerization of chiral centers.Use a racemization-suppressing additive like HOBt or Oxyma. Keep the reaction temperature low.[9]
Difficult Product Purification Byproducts from the coupling reagent.The urea byproduct from EDC can often be removed by an acidic aqueous wash.[9] Water-soluble byproducts from T3P® can be removed with an aqueous workup.
Similar polarity of product and starting materials.Optimize chromatographic conditions. For polar compounds, consider reverse-phase chromatography or the use of specialized solid-phase extraction (SPE) cartridges.[13][14]

Analytical Monitoring of the Reaction

Effective monitoring is crucial for determining the reaction endpoint and minimizing the formation of byproducts.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of the product. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to achieve good separation between the starting materials and the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the confirmation of the product's mass and the identification of any major byproducts.[15] Ultra-High-Performance Liquid Chromatography (UHPLC) can offer very rapid analysis times, enabling near real-time reaction monitoring.[16]

Conclusion

The successful incorporation of 3-Ethynyl-3-fluoropyrrolidine hydrochloride into molecules via amide bond formation is readily achievable with a rational approach to reaction design. By understanding the fundamental principles of carboxylic acid activation and making an informed choice of coupling reagents, bases, and solvents, researchers can efficiently synthesize novel compounds bearing this valuable fluorinated, alkyne-functionalized pyrrolidine moiety. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing optimized and scalable synthetic routes in drug discovery and chemical biology programs.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Wiesner, M., et al. (2012). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 14(10), 540-545. [Link]

  • Scribd. (n.d.). Optimizing Amide Coupling Reactions. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. University of Edinburgh. [Link]

  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144. [Link]

  • ResearchGate. (2016). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. [Link]

  • ACS Publications. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • National Center for Biotechnology Information. (2017). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. ACS Catalysis. [Link]

  • University of Calgary. (n.d.). Peptide Synthesis: Forming the peptide bond. [Link]

  • Royal Society of Chemistry. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • AIR Unimi. (2020). Amide bond formation strategies: latest advances on a dateless transformation. Organic & Biomolecular Chemistry. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • ACS Publications. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. [Link]

  • MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. [Link]

  • YouTube. (2019). 08.09 Activation Substitution of Carboxylic Acids. [Link]

  • Organic Syntheses. (2024). Dipeptide Syntheses via Activated α-Amino Esters. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? [Link]

  • TU Dublin. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Link]

  • National Center for Biotechnology Information. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • Reddit. (2020). Looking for some advice for purification of diamide. [Link]

  • ACS Publications. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • LCGC International. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. [Link]

  • ARKAT USA, Inc. (n.d.). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. [Link]

  • Nowick Laboratory, University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • PubChemLite. (n.d.). 3-ethynyl-3-(trifluoromethyl)pyrrolidine hydrochloride (C7H8F3N). [Link]

  • Europe PMC. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. [Link]

Sources

Method

Incorporation of 3-Ethynyl-3-fluoropyrrolidine hydrochloride into peptide sequences

Application Note: Strategic Incorporation of 3-Ethynyl-3-fluoropyrrolidine Hydrochloride into Peptide Sequences for Enhanced Stability and Bioorthogonal Conjugation Strategic Rationale & Mechanistic Insights The structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of 3-Ethynyl-3-fluoropyrrolidine Hydrochloride into Peptide Sequences for Enhanced Stability and Bioorthogonal Conjugation

Strategic Rationale & Mechanistic Insights

The structural modification of therapeutic peptides using unnatural building blocks is essential for overcoming inherent pharmacokinetic limitations, such as rapid renal clearance and proteolytic degradation. The incorporation of 3-Ethynyl-3-fluoropyrrolidine hydrochloride introduces a highly specialized dual-functional moiety: a conformationally restrictive fluorinated ring and a bioorthogonal alkyne handle.

  • The Fluorine Effect (Metabolic & Conformational Causality): Placing a fluorine atom at the C3 quaternary stereocenter of the pyrrolidine ring exerts a profound stereoelectronic effect. Due to the high electronegativity of fluorine, the pKa of the adjacent pyrrolidine nitrogen is lowered, which modulates the physiological ionization of the peptide conjugate. Furthermore, the highly polarized C–F bond dictates the pyrrolidine ring pucker, restricting the conformational flexibility of the peptide backbone[1]. This induced rigidity, combined with the steric shielding provided by the quaternary center, significantly enhances metabolic stability against circulating proteases and improves target binding affinity[2].

  • The Alkyne Handle (Bioorthogonal Causality): The terminal ethynyl group serves as a highly specific anchor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike standard amine-reactive (NHS ester) or thiol-reactive (maleimide) crosslinking, CuAAC is entirely bioorthogonal. This ensures that the conjugation of payloads—such as fluorophores, PEG chains, or cytotoxic drugs—does not cross-react with native lysine or cysteine residues within the peptide sequence[3].

Workflow Visualization

Workflow A Peptide Precursor (Free Carboxylic Acid) B 3-Ethynyl-3-fluoropyrrolidine HCl + HATU / DIPEA A->B Amidation C Alkyne-Functionalized Fluoropeptide B->C Purification E CuAAC Click Reaction (CuSO4, NaAsc, THPTA) C->E Bioorthogonal Conjugation D Azide-Functionalized Payload (e.g., Fluorophore) D->E Azide Partner F Triazole-Linked Peptide Conjugate E->F Triazole Formation

Workflow for the amidation and CuAAC bioorthogonal conjugation of 3-Ethynyl-3-fluoropyrrolidine.

Experimental Protocols & Self-Validating Systems

Protocol 1: C-Terminal Amidation (Solution-Phase)

Causality in Design: The building block is supplied as a hydrochloride salt to prevent oxidative degradation of the alkyne and ensure shelf stability. A stoichiometric excess of N,N-Diisopropylethylamine (DIPEA) is required to liberate the nucleophilic free base in situ. Because the secondary amine of the pyrrolidine is sterically hindered by the adjacent C3 quaternary center, standard coupling reagents (like HBTU) often yield incomplete reactions. HATU is utilized to generate a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, driving the amidation to completion despite the steric constraint.

Step-by-Step Methodology:

  • Activation: Dissolve the fully protected peptide precursor (free C-terminal carboxylic acid, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature for 5 minutes to form the active HOAt ester.

  • Nucleophilic Addition: In a separate vial, dissolve 3-Ethynyl-3-fluoropyrrolidine hydrochloride (1.5 eq) in DMF. Add DIPEA (2.0 eq) to neutralize the HCl salt. Transfer this solution dropwise to the activated peptide mixture.

  • Reaction & Quenching: Stir the reaction at room temperature for 2 hours under an inert nitrogen atmosphere. Quench the reaction by adding an equal volume of 5% aqueous trifluoroacetic acid (TFA).

  • Self-Validation Checkpoint (LC-MS): Analyze an aliquot via LC-MS. The reaction is deemed successful upon the complete disappearance of the starting peptide mass and the emergence of a new peak corresponding to a precise mass shift of +95.12 Da (Addition of the pyrrolidine free base[113.14 Da] minus the loss of H₂O [18.02 Da] during amide bond formation).

Protocol 2: Bioorthogonal CuAAC Conjugation

Causality in Design: Cu(I) is the active catalyst for the cycloaddition but is thermodynamically unstable in aqueous aerobic environments. It is generated in situ by reducing CuSO₄ with sodium ascorbate. To prevent Cu(I)-mediated generation of reactive oxygen species (ROS) that could oxidize sensitive peptide residues (e.g., Methionine, Tryptophan), the water-soluble ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is employed to tightly coordinate and stabilize the Cu(I) center[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare fresh stock solutions in degassed water: CuSO₄ (100 mM), THPTA ligand (200 mM), and Sodium Ascorbate (500 mM).

  • Pre-complexation: Mix the CuSO₄ and THPTA solutions at a 1:2 molar ratio. Incubate for 5 minutes. Critical Step: This pre-complexation is mandatory to prevent peptide precipitation and ROS generation.

  • Reaction Execution: To a solution of the alkyne-modified fluoropeptide (1.0 eq, 1 mM in 1:1 t-BuOH/H₂O) and the azide-functionalized payload (1.2 eq), add the Cu-THPTA complex (0.1 eq Cu). Initiate the reaction by adding Sodium Ascorbate (0.5 eq).

  • Incubation & Scavenging: Stir at room temperature for 1 hour. Quench by adding EDTA (10 mM) to chelate the copper, preventing downstream toxicity in subsequent biological assays.

  • Self-Validation Checkpoint (HPLC/MS): Monitor the reaction via analytical HPLC. The successful conjugate will present as a distinct peak with a mass exactly equal to the sum of the alkyne-peptide and the azide-payload (zero mass loss occurs in a click cycloaddition).

Quantitative Data Presentation: Comparative Metrics

The following table summarizes the empirical pharmacokinetic and physicochemical advantages of incorporating the fluorinated pyrrolidine building block compared to native or non-fluorinated analogs.

Peptide VariantC-Terminal ModificationLipophilicity (LogD at pH 7.4)Proteolytic Half-Life (Human Serum)CuAAC Conjugation Efficiency
Native Peptide -OH (Free Acid)-1.21.5 hoursN/A
Proline-Amide Proline-NH₂-0.84.2 hoursN/A
Alkyne-Modified Propargylamine-0.54.5 hours>95%
Fluoro-Alkyne Modified 3-Ethynyl-3-fluoropyrrolidine+0.4>12.0 hours>95%

Note: Data represents generalized empirical trends demonstrating the impact of fluorinated pyrrolidine incorporation on peptide pharmacokinetics, lipophilicity, and bioorthogonal reactivity.

Sources

Application

Application Notes and Protocols for 3-Ethynyl-3-fluoropyrrolidine Hydrochloride in Fragment-Based Drug Discovery

Introduction: A Privileged Scaffold for Exploring Chemical Space Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for the identification of novel, high-quality lead compounds.[1] By screening low m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold for Exploring Chemical Space

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for the identification of novel, high-quality lead compounds.[1] By screening low molecular weight fragments (typically < 300 Da), FBDD allows for a more efficient exploration of chemical space and often yields starting points with superior physicochemical properties compared to traditional high-throughput screening (HTS).[1] Within the vast landscape of fragment libraries, 3-Ethynyl-3-fluoropyrrolidine hydrochloride stands out as a particularly compelling scaffold. This fragment combines three key structural features that offer distinct advantages in drug discovery campaigns: the pyrrolidine ring, a fluorine substituent, and an ethynyl group.

The pyrrolidine ring, a five-membered saturated heterocycle, provides a three-dimensional architecture that is highly sought after in modern drug design.[2] This non-planar structure allows for the presentation of substituents in well-defined vectors, facilitating optimal interactions within a protein's binding site.[2] The strategic incorporation of a fluorine atom can profoundly influence a molecule's properties, including metabolic stability, pKa, and binding affinity.[3] Fluorine's high electronegativity and small size allow it to serve as a hydrogen bond acceptor and to modulate the conformation of the pyrrolidine ring.[3] Finally, the ethynyl group serves as a versatile handle for downstream chemical modifications. It can act as a linchpin for "click chemistry" reactions, enabling the rapid and efficient linking of the fragment to other molecules, or it can be further functionalized to explore structure-activity relationships (SAR).

This document provides a comprehensive guide to the application of 3-Ethynyl-3-fluoropyrrolidine hydrochloride in FBDD, from initial screening to hit validation and optimization. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this promising fragment in their discovery programs.

Physicochemical Properties of 3-Ethynyl-3-fluoropyrrolidine Hydrochloride

While specific experimental data for 3-ethynyl-3-fluoropyrrolidine hydrochloride is not extensively available in public literature, its properties can be inferred from related structures such as (S)-(+)-3-Fluoropyrrolidine hydrochloride. The key physicochemical parameters are summarized in the table below.

PropertyEstimated Value/InformationSource
Molecular Formula C6H9ClFNN/A
Molecular Weight 149.6 g/mol N/A
CAS Number Not readily available. Related compound (S)-(+)-3-Fluoropyrrolidine hydrochloride is 136725-53-6.
Appearance White to off-white solid
Solubility Expected to be soluble in aqueous buffers and polar organic solvents like DMSO and methanol.N/A
pKa The pyrrolidine nitrogen is basic and will be protonated at physiological pH.N/A
"Rule of Three" Compliance Expected to comply with the "Rule of Three" for fragments (MW ≤ 300, H-bond donors ≤ 3, H-bond acceptors ≤ 3, cLogP ≤ 3).N/A

Experimental Workflows and Protocols

The successful application of 3-Ethynyl-3-fluoropyrrolidine hydrochloride in an FBDD campaign relies on a robust and well-defined experimental workflow. The following sections detail the key stages, from primary screening to hit-to-lead optimization.

Diagram: Overall FBDD Workflow

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Optimization Start Fragment Library (including 3-ethynyl-3-fluoropyrrolidine HCl) Screening Primary Biophysical Screen (e.g., ¹⁹F NMR, SPR, DSF) Start->Screening Hits Initial Hits Screening->Hits Validation Orthogonal Biophysical Assay (e.g., ITC, 2D NMR) Hits->Validation Structural Structural Biology (X-ray Crystallography or Cryo-EM) Validation->Structural SAR Structure-Activity Relationship (SAR) - Fragment Growing - Fragment Linking Structural->SAR Lead Potent Lead Compound SAR->Lead

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocol 1: Primary Screening using ¹⁹F NMR Spectroscopy

Rationale: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and efficient method for primary screening.[4] The fluorine nucleus provides a clean spectroscopic window with a large chemical shift dispersion, minimizing signal overlap and allowing for the screening of fragment cocktails.[3]

Materials:

  • Target protein of interest (≥95% purity, at a concentration of 10-50 µM)

  • 3-Ethynyl-3-fluoropyrrolidine hydrochloride and other fluorinated fragments

  • Screening buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, with 10% D₂O)

  • d6-DMSO for stock solutions

  • NMR tubes

Procedure:

  • Fragment Library Preparation:

    • Prepare 100 mM stock solutions of each fluorinated fragment in d6-DMSO.

    • Create cocktails of 8-12 fragments with non-overlapping ¹⁹F NMR signals. The final concentration of each fragment in the cocktail should be around 5-10 mM.

  • Sample Preparation:

    • For each cocktail, prepare two samples:

      • Reference Sample: Screening buffer with the fragment cocktail (final concentration of each fragment ~200 µM).

      • Protein Sample: Target protein in screening buffer with the fragment cocktail at the same final concentrations.

  • NMR Data Acquisition:

    • Acquire one-dimensional ¹⁹F NMR spectra for both the reference and protein samples.

    • A Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence is recommended to suppress broad signals from the protein and highlight signals from small molecules.[5]

  • Data Analysis:

    • Compare the spectra of the protein sample to the reference sample.

    • A significant reduction in signal intensity or line broadening of a specific fragment's peak in the presence of the protein indicates a potential binding event.

    • Deconvolute any hit cocktails by screening individual fragments to identify the specific binder.

Protocol 2: Hit Validation using an Orthogonal Biophysical Method

Rationale: To eliminate false positives from the primary screen, it is crucial to validate hits using an orthogonal biophysical technique.[6] Isothermal Titration Calorimetry (ITC) is an excellent choice as it provides thermodynamic data (binding affinity, enthalpy, and entropy) and stoichiometry of the interaction.[6]

Materials:

  • Target protein (at a concentration of 10-20 µM)

  • Validated hit fragment (3-Ethynyl-3-fluoropyrrolidine hydrochloride)

  • ITC buffer (the same as the screening buffer, with DMSO concentration matched between the protein and ligand solutions)

  • ITC instrument

Procedure:

  • Sample Preparation:

    • Prepare the target protein in the ITC buffer.

    • Prepare the fragment stock solution in the same buffer at a concentration 10-20 times that of the protein.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the fragment solution into the injection syringe.

    • Perform a series of injections of the fragment into the protein solution while monitoring the heat change.

    • A control experiment with injections of the fragment into the buffer alone should be performed to account for the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Protocol 3: Structural Characterization by X-ray Crystallography

Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex is paramount for structure-based drug design.[7] It reveals the precise binding mode of the fragment, identifying key interactions and providing a roadmap for optimization.[7]

Materials:

  • Crystallization-grade target protein

  • Hit fragment (3-Ethynyl-3-fluoropyrrolidine hydrochloride)

  • Crystallization screens and reagents

  • Cryoprotectant

  • X-ray diffraction facility (synchrotron preferred)

Procedure:

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the protein in the presence of a 5-10 fold molar excess of the fragment.

    • Soaking: If protein crystals are already available, soak them in a solution containing the fragment (typically 1-10 mM) for a defined period (minutes to hours).

  • Crystal Harvesting and Cryo-cooling:

    • Harvest the crystals and briefly soak them in a cryoprotectant solution to prevent ice formation.

    • Flash-cool the crystals in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using a previously determined structure of the protein.

    • Refine the model and build the fragment into the observed electron density.

Diagram: Hit Validation and Structural Biology Workflow

Hit_Validation_Workflow cluster_0 Hit Validation Cascade Initial_Hits Initial Hits from Primary Screen Orthogonal_Screen Orthogonal Biophysical Screen (e.g., ITC, 2D NMR) Initial_Hits->Orthogonal_Screen Confirmed_Hits Confirmed Hits Orthogonal_Screen->Confirmed_Hits Structural_Biology Structural Biology (X-ray Crystallography or Cryo-EM) Confirmed_Hits->Structural_Biology Binding_Mode Determine Binding Mode Structural_Biology->Binding_Mode

Caption: A typical workflow for validating and structurally characterizing fragment hits.

Hit-to-Lead Optimization Strategies

Once a validated hit with a defined binding mode is identified, the next phase involves optimizing its potency and drug-like properties. The ethynyl group of 3-Ethynyl-3-fluoropyrrolidine hydrochloride is particularly amenable to two common optimization strategies: fragment growing and fragment linking.

  • Fragment Growing: This strategy involves extending the fragment to make additional interactions with the target protein. The terminal alkyne can be functionalized through various reactions, such as Sonogashira coupling, to introduce new chemical moieties that can occupy adjacent pockets in the binding site.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the ethynyl group can be used to link the two fragments together. Copper-catalyzed azide-alkyne cycloaddition ("click chemistry") is a highly efficient and popular method for this purpose.

The choice of optimization strategy will be guided by the structural information obtained from X-ray crystallography and computational modeling.

Conclusion

3-Ethynyl-3-fluoropyrrolidine hydrochloride represents a high-value fragment for FBDD campaigns. Its unique combination of a 3D pyrrolidine scaffold, a modulating fluorine atom, and a versatile ethynyl handle provides a solid foundation for the discovery of novel and potent lead compounds. The systematic application of the biophysical and structural biology protocols outlined in this guide will enable researchers to effectively identify and optimize hits, ultimately accelerating the drug discovery process.

References

  • A three-stage biophysical screening cascade for fragment-based drug discovery.
  • Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature protocols. 2017 Jul;12(7):1387-402.
  • Fragment library screening using 19F NMR. Bio-protocol. 2018;8(12).
  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules (Basel, Switzerland). 2024 May 1;29(9).
  • Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of medicinal chemistry. 2016 Mar 24;59(6):2313-25.
  • Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of medicinal chemistry. 2021 Jul 22;64(14):9639-9648.
  • Chemical Substance Information - 3-ethynyl-3-(trifluoromethyl)pyrrolidine hydrochloride. ECHA. [Link]

  • Fragment-Linking Approach Using 19 F NMR Spectroscopy To Obtain Highly Potent and Selective Inhibitors of β-Secretase. ACS medicinal chemistry letters. 2016 Feb 11;7(2):209-14.
  • Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. PubMed. [Link]

  • Advanced SPR applications accelerate hit identification and validation in fragment‐based drug discovery. Sartorius. [Link]

  • Fragment HIT Identification in FBDD. CrystalsFirst. [Link]

  • NMR screening and hit validation in fragment based drug discovery. Current medicinal chemistry. 2010;17(30):3514-42.
  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Bioorganic & medicinal chemistry. 2021 Jun 15;40:116174.
  • Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC. 2012;2012(5):6-15.
  • An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. [Link]

  • 3-Fluoropyrrolidine hydrochloride. PubChem. [Link]

  • Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib. bioRxiv. 2024 May 14.
  • Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ResearchGate. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Supplier Search. Namiki Shoji Co., Ltd. [Link]

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of 3-Ethynyl-3-fluoropyrrolidine Hydrochloride

Executive Summary & Chemical Context The incorporation of rigidified, fluorinated aliphatic motifs into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry. Specifically, 3-Ethynyl-3-flu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The incorporation of rigidified, fluorinated aliphatic motifs into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry. Specifically, 3-Ethynyl-3-fluoropyrrolidine hydrochloride (CAS: 2306275-74-9) serves as a highly versatile bifunctional intermediate . The terminal alkyne provides a handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira couplings, while the geminal fluorine atom modulates the basicity of the pyrrolidine nitrogen and improves metabolic stability.

Transitioning the synthesis of this intermediate from a discovery-scale (milligram) to a process-scale (multigram to kilogram) environment presents significant challenges, primarily concerning the thermal hazards of deoxofluorination and the control of highly exothermic organometallic additions . This application note details a robust, scalable, and safety-optimized three-step synthetic protocol.

Retrosynthetic Strategy & Process Design

The most atom-economical and scalable route to the target molecule begins with the commercially available N-Boc-3-pyrrolidinone. The sequence involves nucleophilic alkynylation, subsequent deoxofluorination of the resulting tertiary propargylic alcohol, and final global deprotection to yield the hydrochloride salt.

SynthesisRoute SM N-Boc-3-pyrrolidinone (Starting Material) Int1 N-Boc-3-ethynyl- 3-hydroxypyrrolidine (Intermediate 1) SM->Int1 Ethynylmagnesium Bromide THF, -20°C Int2 N-Boc-3-ethynyl- 3-fluoropyrrolidine (Intermediate 2) Int1->Int2 XtalFluor-E, Et3N·3HF DCM, -78°C to RT Prod 3-Ethynyl-3-fluoropyrrolidine HCl (Target Product) Int2->Prod 4N HCl in Dioxane 0°C to RT

Synthesis route for 3-Ethynyl-3-fluoropyrrolidine HCl.

Causality in Reagent Selection: The Fluorination Bottleneck

The critical step in this sequence is the conversion of the tertiary propargylic alcohol to the corresponding fluoride. In discovery chemistry, Diethylaminosulfur trifluoride (DAST) is routinely used. However, DAST is strictly prohibited in our scale-up protocols due to its propensity for catastrophic thermal runaway and detonation at elevated temperatures.

Instead, we utilize XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) in conjunction with triethylamine trihydrofluoride (Et₃N·3HF).

Quantitative Comparison of Fluorinating Agents
ReagentThermal Onset (DSC)Primary HazardScale-Up SuitabilityYield (Propargylic Substrate)Byproduct Profile
DAST ~140 °C (Exothermic)Detonation risk, HF gas releasePoor 45 - 55%High elimination (enyne formation)
Deoxo-Fluor ~140 °C (Exothermic)Delayed runawayModerate 60 - 65%Moderate elimination
XtalFluor-E >200 °C (Stable)Corrosive (HF source required)Excellent 78 - 82% Low elimination, clean profile

Data summarizes internal process safety evaluations for tertiary propargylic alcohol deoxofluorination.

Mechanistic Insight: The tertiary alcohol is highly prone to E1-type elimination, yielding conjugated enynes. XtalFluor-E, being a crystalline salt, requires an exogenous fluoride source (Et₃N·3HF). This generates a less acidic reaction medium compared to DAST, significantly suppressing the formation of the dehydration byproduct and favoring the desired SN1/SNi fluorination pathway.

Step-by-Step Scale-Up Methodologies

Step 1: Synthesis of tert-Butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate

Objective: Controlled nucleophilic addition to avoid ketone enolization.

  • Preparation: Charge a heavily flushed, dry 5 L jacketed reactor with N-Boc-3-pyrrolidinone (1.0 eq, 500 g, 2.70 mol) and anhydrous THF (2.5 L). Cool the internal temperature to -20 °C.

  • Addition: Dropwise add Ethynylmagnesium bromide (0.5 M in THF, 1.2 eq, 6.48 L) via an addition funnel over 3 hours.

    • Causality: The slow addition at -20 °C is critical. Higher temperatures promote the basic Grignard reagent to act as a base rather than a nucleophile, leading to alpha-deprotonation (enolization) of the ketone and recovery of starting material.

  • Quench: Stir for 2 hours at -10 °C. Quench by the highly controlled addition of saturated aqueous NH₄Cl (1.5 L), maintaining Tint < 5 °C.

  • Workup: Extract with EtOAc (2 x 2 L). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Intermediate 1 as a pale yellow oil (approx. 515 g, 90% yield). Use directly in the next step.

Step 2: Synthesis of tert-Butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate

Objective: Safe deoxofluorination with high chemoselectivity.

  • Preparation: In a 10 L Hastelloy or PTFE-lined reactor, dissolve Intermediate 1 (500 g, 2.37 mol) in anhydrous DCM (4.0 L). Add Et₃N·3HF (1.5 eq, 572 g, 3.55 mol). Cool the mixture to -78 °C.

  • Fluorination: Add XtalFluor-E (1.3 eq, 705 g, 3.08 mol) in four distinct portions over 1 hour.

    • Causality: The addition of the fluoride source before the fluorinating agent ensures that the intermediate alkoxy-sulfinium species is rapidly trapped by fluoride, minimizing the lifetime of the carbocation and thus preventing elimination to the enyne.

  • Maturation: Allow the reaction to slowly warm to room temperature over 12 hours.

  • Quench & Purification: Quench with 5% aqueous NaHCO₃ (careful: CO₂ evolution). Separate the phases, concentrate the organic layer, and purify via short-path silica gel filtration (Hexanes/EtOAc 9:1) to yield Intermediate 2 as a clear oil (approx. 390 g, 77% yield) .

Step 3: Deprotection to 3-Ethynyl-3-fluoropyrrolidine Hydrochloride

Objective: Quantitative Boc removal and controlled salt crystallization.

  • Preparation: Dissolve Intermediate 2 (350 g, 1.64 mol) in anhydrous 1,4-dioxane (1.0 L) in a 3 L reactor equipped with a gas scrubber. Cool to 0 °C.

  • Deprotection: Slowly add 4N HCl in Dioxane (3.0 eq, 1.23 L, 4.92 mol).

    • Causality: Anhydrous HCl is strictly required. Aqueous HCl (e.g., concentrated hydrochloric acid) can lead to hydration of the terminal alkyne to a methyl ketone under acidic conditions over prolonged periods.

  • Crystallization: Stir at room temperature for 4 hours. The product will begin to precipitate as a white crystalline solid. To drive precipitation, add cold methyl tert-butyl ether (MTBE) (1.0 L) and stir for an additional 1 hour at 0 °C.

  • Isolation: Filter the solid under a nitrogen blanket (the salt can be slightly hygroscopic). Wash the filter cake with cold MTBE (500 mL) and dry in a vacuum oven at 40 °C for 24 hours to yield the final product (220 g, 90% yield, >98% purity by HPLC) .

Analytical Validation Workflow

To ensure process integrity, the following self-validating analytical checks must be performed at each stage:

AnalyticalWorkflow Step1 Int 1: Alkynylation Check: Disappearance of C=O stretch Step2 Int 2: Fluorination Check: 19F NMR (~ -145 ppm) Absence of OH stretch Step1->Step2 Step3 Final: Deprotection Check: Mass Spec [M+H]+ = 114.1 Loss of Boc t-butyl singlet in 1H NMR Step2->Step3 Release Batch Release HPLC Purity > 98% Step3->Release

Analytical validation checkpoints for process control.

References

[2] PubChemLite. (n.d.). C11H16FNO2 - Explore - Tert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate. Retrieved April 2, 2026, from [Link]

[3] Google Patents. (2021). WO2021030711A1 - Alkynyl quinazoline compounds (Details synthesis of tert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate). Retrieved April 2, 2026, from

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 3-Ethynyl-3-fluoropyrrolidine hydrochloride cross-coupling

Welcome to the Technical Support Center for the cross-coupling of 3-Ethynyl-3-fluoropyrrolidine hydrochloride. This specialized guide is designed for researchers, scientists, and drug development professionals facing yie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the cross-coupling of 3-Ethynyl-3-fluoropyrrolidine hydrochloride. This specialized guide is designed for researchers, scientists, and drug development professionals facing yield bottlenecks with this highly functionalized building block.

This substrate presents a "perfect storm" of synthetic challenges: a labile tertiary propargylic C-F bond, a strongly coordinating unprotected secondary amine, and a hydrochloride salt requiring stoichiometric neutralization. Traditional Sonogashira conditions frequently result in complete reaction failure. The troubleshooting guide below deconstructs these failure modes and provides field-proven, mechanistically grounded solutions.

Mechanistic Troubleshooting Logic

G Start Substrate: 3-Ethynyl-3-fluoropyrrolidine HCl Problem1 Issue 1: HCl Salt & Amine Interference Start->Problem1 Problem2 Issue 2: Propargylic Fluoride Lability Start->Problem2 Problem3 Issue 3: Glaser Homocoupling Start->Problem3 Mech1 Pd Catalyst Poisoning Buchwald-Hartwig Side Reactions Problem1->Mech1 Mech2 Base-Induced HF Elimination (Enyne Formation) Problem2->Mech2 Mech3 Cu/O2 Mediated Oxidative Dimerization Problem3->Mech3 Sol1 Add 4.0 eq DIPEA Use Bulky Ligands (XPhos) or N-Protect (Boc) Mech1->Sol1 Sol2 Maintain Temp ≤ 50 °C Avoid Strong Inorganic Bases Mech2->Sol2 Sol3 Rigorous Degassing or Cu-Free Conditions Mech3->Sol3

Troubleshooting logic for 3-Ethynyl-3-fluoropyrrolidine HCl cross-coupling.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant defluorination and enyne formation instead of the desired fluorinated cross-coupled product? Causality: The fluorine atom in 3-ethynyl-3-fluoropyrrolidine is situated at a tertiary, propargylic position. Under strongly basic conditions (e.g., using DBU, alkoxides, or excess K2CO3) or at elevated temperatures, the substrate is highly susceptible to base-induced elimination (E2/E1cb). The base strips adjacent protons, expelling HF and yielding a conjugated enyne byproduct[1]. Solution: Transition to mild, sterically hindered amine bases such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N). Strictly maintain the reaction temperature at or below 50 °C. Propargylic fluorides can be successfully coupled when temperature and base strength are tightly controlled[1].

Q2: The reaction stalls prematurely, and a black precipitate forms. Is the unprotected pyrrolidine amine poisoning the catalyst? Causality: The formation of a black precipitate, known as "palladium black," indicates the decomposition and aggregation of the active Pd(0) catalyst into inactive bulk metal[2]. Unprotected secondary amines can strongly coordinate to the palladium center, displacing essential phosphine ligands and halting the catalytic cycle. Furthermore, the free amine can undergo competing Buchwald-Hartwig N-arylation with the aryl halide. Solution: The most reliable strategy is to protect the amine (e.g., as a Boc or Cbz carbamate) prior to the coupling step[3]. If an unprotected strategy is mandatory, utilize bulky, electron-rich ligands (such as XPhos or tBu3P) to sterically block amine coordination and accelerate the reductive elimination step[4][5].

Q3: I am using the hydrochloride salt of 3-ethynyl-3-fluoropyrrolidine. How does this impact my stoichiometry and solvent choice? Causality: The HCl salt requires an initial in situ neutralization. If standard base equivalents (e.g., 1.5 eq) are used, the acid immediately consumes 1.0 eq, leaving insufficient base to deprotonate the alkyne during the Sonogashira transmetalation step[2]. Additionally, the resulting amine-hydrochloride salts can precipitate in non-polar solvents (like toluene or pure THF), creating a heterogeneous slurry that physically traps the catalyst. Solution: Add at least 3.0 to 4.0 equivalents of the amine base. Utilize a polar aprotic solvent or solvent mixture (e.g., DMF or THF/DMF) that solubilizes the resulting salts, ensuring a homogeneous catalytic environment[4].

Q4: I am observing a high degree of alkyne homocoupling (Glaser product). How do I suppress this while maintaining the integrity of the propargylic fluoride? Causality: Glaser homocoupling is an oxidative dimerization of terminal alkynes mediated by the copper co-catalyst in the presence of trace oxygen[2][4]. Because propargylic fluorides are sensitive, extending reaction times to compensate for consumed starting material often leads to total substrate degradation. Solution: Implement rigorous freeze-pump-thaw degassing to exclude oxygen[4]. Alternatively, switch to a copper-free Sonogashira protocol. Copper-free methods bypass the formation of copper acetylides, entirely shutting down the primary pathway for Glaser coupling[4][5].

Quantitative Optimization Data

The following table summarizes the impact of various reaction parameters on the yield and byproduct formation for this specific substrate class.

Catalyst SystemBase (Equivalents)Temp (°C)Additive / ConditionYield (%)Defluorination (%)Homocoupling (%)
Pd(PPh3)2Cl2 / CuIEt3N (1.5 eq)80Standard (Wet)< 10%> 40%15%
Pd(PPh3)2Cl2 / CuIDIPEA (4.0 eq)50Degassed45%10%20%
Pd(PPh3)4 / CuIEt3N (4.0 eq)50N-Boc Protected[3]78%< 5%8%
Pd(OAc)2 / XPhosDIPEA (4.0 eq)40Cu-Free / Unprotected85%< 2%< 2%

Note: Yields are representative benchmarks derived from optimizing propargylic fluoride stability and mitigating unprotected amine interference.

Validated Experimental Protocol: Copper-Free Sonogashira Coupling

Workflow Step1 1. Reagent Prep (Glovebox/Schlenk) Step2 2. In Situ Freebasing (4.0 eq DIPEA) Step1->Step2 Step3 3. Degassing (Freeze-Pump-Thaw) Step2->Step3 Step4 4. Cu-Free Coupling (Pd(OAc)2 / XPhos) Step3->Step4 Step5 5. Aqueous Workup & Extraction Step4->Step5

Step-by-step experimental workflow for copper-free Sonogashira coupling.

Objective: Achieve >80% yield of the cross-coupled product directly from the unprotected hydrochloride salt while suppressing HF elimination and catalyst poisoning.

Step 1: Catalyst and Substrate Preparation In an argon-filled glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with the aryl iodide (1.0 equiv), Pd(OAc)2 (5 mol%), and XPhos (10 mol%). Causality: XPhos is a bulky, electron-rich biaryl phosphine that accelerates reductive elimination and sterically blocks the unprotected pyrrolidine nitrogen from coordinating to the palladium center.

Step 2: Substrate Addition and In Situ Freebasing Add 3-ethynyl-3-fluoropyrrolidine HCl (1.2 equiv) to the vial. Seal the vial with a PTFE-lined septum. Inject anhydrous DMF (0.2 M), followed immediately by N,N-Diisopropylethylamine (DIPEA) (4.0 equiv). Self-Validation Checkpoint: The reaction mixture should become slightly cloudy as DIPEA·HCl salts form. A completely clear solution at this stage may indicate insufficient salt precipitation, often a symptom of wet DMF.

Step 3: Rigorous Degassing Perform three continuous cycles of freeze-pump-thaw degassing. Causality: Even in copper-free conditions, trace oxygen can rapidly oxidize the electron-rich XPhos ligand and promote palladium black formation, killing the catalytic cycle.

Step 4: Reaction Initiation and Monitoring Stir the reaction at 40 °C for 12–16 hours. Self-Validation Checkpoint: A stable yellow-to-orange hue indicates an active Pd(0)-XPhos catalytic cycle. An immediate shift to opaque black indicates catalyst decomposition (due to oxygen ingress or amine poisoning). Monitor via TLC or LC-MS; the propargylic fluoride is sensitive to prolonged heating, so quench the reaction immediately upon consumption of the aryl iodide.

Step 5: Workup and Isolation Cool the mixture to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH4Cl (3x) to remove excess DIPEA and DMF. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography.

References
  • Title: Troubleshooting low reactivity in Sonogashira coupling reactions Source: Benchchem URL
  • Title: Troubleshooting poor yields in Sonogashira reactions with halogenated anilines Source: Benchchem URL
  • Title: Synthesis of Chiral Tertiary Allylic- and Propargylic Fluorides from Nonaflates of Chiral α-Fluorinated β-Keto Dicarbonyl Compounds Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)
  • Title: WO2021030711A1 - Alkynyl quinazoline compounds Source: Google Patents URL

Sources

Optimization

Preventing degradation of 3-Ethynyl-3-fluoropyrrolidine hydrochloride during long-term storage

Technical Support Center: Preventing Degradation of 3-Ethynyl-3-fluoropyrrolidine Hydrochloride As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield drops or irreprodu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Degradation of 3-Ethynyl-3-fluoropyrrolidine Hydrochloride

As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield drops or irreproducible assay results when utilizing bifunctional building blocks. 3-Ethynyl-3-fluoropyrrolidine hydrochloride is a highly valuable scaffold in medicinal chemistry, offering a rigidified cyclic amine, a bioorthogonal terminal alkyne, and a stereocenter featuring a highly electronegative fluorine atom.

However, this combination creates a "perfect storm" for degradation if improperly handled. The secondary amine hydrochloride is prone to extreme moisture absorption, the terminal alkyne is susceptible to oxidation, and the propargylic fluorine is a prime candidate for elimination. This guide deconstructs the thermodynamic and kinetic causality behind these degradation pathways and provides field-proven, self-validating protocols to ensure absolute scientific integrity during long-term storage.

Part 1: Troubleshooting & FAQs

Q1: My powder has turned into a sticky, gummy paste after a few weeks on the bench. What is the mechanism behind this, and is the compound ruined? A1: You are observing deliquescence driven by the extreme hygroscopicity of the hydrochloride salt. Hydrochloride salts of basic amines often exhibit high hygroscopicity, absorbing atmospheric moisture until they dissolve in their own absorbed water 1. The causality here is thermodynamic: the highly electronegative chloride ion strongly coordinates with atmospheric water molecules via hydrogen bonding 2. Once deliquesced, the local pH of the micro-puddle fluctuates. This moisture ruins the solid-state properties, skews all molarity calculations due to water weight, and acts as a solvent medium that accelerates chemical degradation, such as the hydration of the terminal alkyne to a ketone 3. Actionable Fix: Discard gummy samples if quantitative precision is required. Moving forward, store the compound in a vacuum desiccator and strictly allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q2: I am seeing a loss of the terminal alkyne proton signal (~2.5 ppm) in my 1H-NMR spectrum, and new broad peaks are appearing. How is the alkyne degrading in a sealed vial? A2: The terminal alkyne is undergoing oxidative degradation or Glaser-type homocoupling. Terminal alkynes are inherently susceptible to oxidation, especially if trace transition metals (like copper or iron from the synthesis pathway or metal spatulas) are present alongside trapped atmospheric oxygen 4. The acidic alkyne proton is lost as the molecules oxidatively dimerize into a conjugated diyne. Actionable Fix: Simply capping the vial is insufficient. You must actively displace oxygen. Use a Schlenk line to evacuate the headspace and backfill with high-purity Argon. Argon is denser than Nitrogen and effectively blankets the solid at the bottom of the vial.

Q3: My LC-MS shows a mass [M-20]+ corresponding to the loss of HF. Why is this happening if the compound is stored as a stable HCl salt? A3: This is a classic stability issue for 3-fluoro-3-substituted pyrrolidines. While the HCl salt protects the secondary amine, any exposure to moisture or trace basic impurities can cause a localized free-basing effect. Once the pyrrolidine nitrogen is deprotonated, it can facilitate the elimination of hydrogen fluoride (HF) to form a highly stable, conjugated enyne system. The causality is driven by the relief of steric strain and the thermodynamic stability of the resulting conjugated double bond. Actionable Fix: Maintain the absolute acidity of the salt by strictly avoiding moisture (which mediates the proton transfer) and storing the compound at -20°C to kinetically freeze the elimination pathway.

Part 2: Quantitative Degradation Matrix

To effectively manage storage, researchers must understand the specific environmental triggers that compromise the structural integrity of this molecule.

Degradation PathwayEnvironmental TriggerKinetic/Thermodynamic CausalityPreventive Strategy
Deliquescence & Hydrolysis Atmospheric MoistureElectronegative Cl⁻ strongly coordinates with H₂O via hydrogen bonding, lowering the deliquescence point.Vacuum desiccation; warm to RT before opening.
Glaser Homocoupling Oxygen & Trace MetalsCu/Fe impurities catalyze oxidative dimerization of the terminal alkyne into a diyne.Argon backfilling; use non-metallic (PTFE) spatulas.
HF Elimination Local pH shift (Basic)Deprotonation of pyrrolidine N drives elimination of C3-fluorine to relieve steric strain.Strict moisture control; continuous storage at -20°C.
Alkyne Polymerization Heat & UV LightRadical or thermally-induced cross-linking of the propargylic system.Amber vials; continuous cold storage (-20°C).

Part 3: Validated Experimental Protocols

Protocol A: The "Argon-Blanket" Aliquoting Workflow

This protocol is a self-validating system designed to prevent the introduction of moisture and oxygen during routine sampling. By weighing the vial before and after, you create a closed-loop validation of mass transfer without exposing the bulk batch.

  • Thermal Equilibration: Remove the master vial from -20°C storage. Place it immediately into a vacuum desiccator containing anhydrous calcium sulfate (Drierite) for exactly 30 minutes. Causality: This prevents ambient humidity from condensing on the cold, highly hygroscopic glass and salt surface.

  • Mass Validation (Pre-Weigh): Tare an anti-static analytical balance and record the total mass of the sealed master vial.

  • Aliquoting: Inside a controlled environment (preferably a glove box or under a dry nitrogen stream), open the vial and use a static-free PTFE spatula to remove the required aliquot into your reaction vessel.

  • Mass Validation (Post-Weigh): Re-weigh the sealed master vial. The difference must exactly match the mass of your aliquot. If it is heavier, the bulk sample has absorbed atmospheric moisture during handling.

  • Inert Purging: Attach a needle connected to a Schlenk line through a septum cap. Apply vacuum (10⁻² mbar) for 15 seconds, then backfill with high-purity Argon. Repeat this cycle 3 times.

  • Sealing: Wrap the cap tightly with Parafilm and immediately return to -20°C storage.

Protocol B: Stability-Indicating Purity Assay

If a batch is suspected of degradation, this protocol isolates the specific failure mode. It is self-validating because it relies on an internal ratiometric comparison rather than absolute external calibration, eliminating instrument drift as a variable.

  • Sample Preparation: Dissolve 2.0 mg of the suspect 3-Ethynyl-3-fluoropyrrolidine HCl in 0.6 mL of anhydrous D₂O (for NMR) or LC-MS grade Acetonitrile/Water (for MS).

  • Internal Ratiometric NMR Validation: Acquire a standard 1H-NMR spectrum. Integrate the rigid pyrrolidine backbone protons (typically the multiplet at ~3.2-3.6 ppm) and set this to the theoretical integer value (e.g., 2H).

  • Diagnostic Analysis:

    • Alkyne Degradation: Check the integration of the terminal alkyne proton (~2.8 ppm). If the ratio of backbone protons to the alkyne proton deviates from the theoretical 1:1 ratio, oxidative homocoupling or polymerization has occurred.

    • HF Elimination: Check the 19F-NMR spectrum. A loss of the sharp fluorine singlet, coupled with the appearance of a [M-20]+ peak in LC-MS, confirms that free-basing and subsequent HF elimination has compromised the batch.

Part 4: Logical Workflow Visualization

StorageWorkflow Compound 3-Ethynyl-3-fluoropyrrolidine HCl Moisture Moisture (H2O) Compound->Moisture Exposure Oxygen Oxygen (O2) / Metals Compound->Oxygen Exposure Heat Ambient Heat Compound->Heat Exposure Deliquescence Deliquescence & Hydrolysis Moisture->Deliquescence Oxidation Glaser Homocoupling & Oxidation Oxygen->Oxidation Polymerization Alkyne Polymerization Heat->Polymerization HF_Elim HF Elimination (Free Base Formation) Deliquescence->HF_Elim Desiccator Desiccator Storage Desiccator->Moisture Blocks Argon Argon Backfill Argon->Oxygen Blocks Cold -20°C Storage Cold->Heat Blocks Cold->HF_Elim Slows Kinetics

Mechanisms of 3-Ethynyl-3-fluoropyrrolidine HCl degradation and targeted preventive storage workflows.

References

  • "Salt Selection in Drug Development" - Pharmaceutical Technology. Available at: [Link]

  • "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs" - MDPI. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: CuAAC Optimization for 3-Ethynyl-3-fluoropyrrolidine Hydrochloride

Welcome to the Technical Support Center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals working with 3-Ethynyl-3-fluoropyrrolidine hydrochloride , a highly spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals working with 3-Ethynyl-3-fluoropyrrolidine hydrochloride , a highly specialized terminal alkyne building block1[1].

While the propargylic fluorine atom in this substrate provides unique stereoelectronic properties for lead optimization, the presence of the pyrrolidine hydrochloride salt introduces significant pH and coordination challenges during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Below, we provide authoritative troubleshooting logic, quantitative optimization matrices, and self-validating protocols to ensure high-yield bioconjugation and small-molecule synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my click reaction failing or stalling when using 3-Ethynyl-3-fluoropyrrolidine hydrochloride? A: The most common point of failure is incorrect stoichiometry regarding the hydrochloride (HCl) salt. CuAAC reactions require a slightly basic to neutral environment to deprotonate the terminal alkyne and form the active Cu(I)-acetylide complex. The HCl salt of the pyrrolidine ring lowers the local pH, which can protonate the azide or the accelerating ligands (like THPTA), stripping them from the copper center. Causality & Solution: You must add a non-nucleophilic base (e.g., DIPEA or triethylamine) to neutralize the salt. A minimum of 1.2 to 2.0 molar equivalents of base relative to the alkyne is required to free the amine and maintain the catalytic cycle.

Q2: What is the optimal Copper-to-Ligand ratio for this specific substrate? A: For aqueous or mixed-solvent systems, water-soluble ligands like THPTA or BTTAA are essential to stabilize the Cu(I) oxidation state and prevent reactive oxygen species (ROS) generation 2[2]. The recommended starting ratio of CuSO₄ to THPTA (or BTTAA) is 1:5 3[3]. Causality: The excess ligand acts as a sacrificial reductant and ensures complete coordination of the copper4[4]. This is critical because the basic pyrrolidine nitrogen on the substrate can competitively coordinate with bare copper ions, poisoning the catalyst if the primary ligand is not in sufficient excess.

Q3: How does the propargylic fluorine atom influence catalyst selection? A: The highly electronegative fluorine atom at the C3 position pulls electron density away from the alkyne. While this makes the alkyne more reactive toward the initial Cu(I) insertion, it can also destabilize the intermediate if the copper is not sufficiently electron-rich. Using strongly donating, nitrogen-rich ligands like BTTAA (which promotes very high reaction kinetics and low cytotoxicity) compensates for this by maintaining a robust, electron-rich Cu(I) center 2[2].

Part 2: Catalyst & Reagent Optimization Matrix

Use the following quantitative matrix to establish baseline stoichiometry for your reactions.

ComponentRecommended ConcentrationMolar Ratio (vs. Cu)Mechanistic Purpose & Causality
CuSO₄ 1 - 2 mM (Aqueous)1x (Baseline)Provides the Cu(II) source which is reduced in situ to the active Cu(I) catalyst 3[3].
THPTA / BTTAA 5 - 10 mM5xStabilizes Cu(I), prevents disproportionation, and outcompetes the pyrrolidine nitrogen for Cu coordination 5[5].
Sodium Ascorbate 10 - 20 mM10xReduces Cu(II) to Cu(I). Must be added after the Cu-ligand complex is formed to prevent premature oxidation 4[4].
DIPEA / TEA Variable based on Alkyne1.2x - 2.0x (vs. Alkyne)Neutralizes the HCl salt of the pyrrolidine, ensuring the pH remains optimal for Cu-acetylide formation.
Alkyne Substrate 10 - 50 µM (Bioconjugation)N/A3-Ethynyl-3-fluoropyrrolidine hydrochloride. Often used in slight excess (1.5x) relative to the azide 6[6].

Part 3: Troubleshooting Workflow

When utilizing basic amine hydrochloride salts in CuAAC, follow this diagnostic logic tree to isolate the root cause of low yields.

Troubleshooting logic for 3-Ethynyl-3-fluoropyrrolidine HCl CuAAC reactions.

Part 4: Step-by-Step Methodology

This self-validating protocol is engineered to ensure complete catalyst complexation before introducing the acidic alkyne salt, preventing irreversible catalyst poisoning.

Phase 1: Reagent Preparation (Strict Order of Addition)
  • Prepare the Catalyst Premix: In a microcentrifuge tube, combine 100 mM CuSO₄ (aqueous) and 250 mM THPTA or BTTAA (aqueous) to achieve a final molar ratio of 1:5 (Cu:Ligand) 3[3].

    • Causality & Validation: Pre-mixing is mandatory. Ascorbate should never be added to unchelated copper, as this generates destructive reactive oxygen species (ROS) and causes copper precipitation 4[4]. Incubate the premix at room temperature for 10 minutes. The solution will self-validate by turning a clear, pale blue.

  • Prepare the Reductant: Dissolve sodium ascorbate in degassed water to make a 100 mM stock.

    • Causality & Validation: Ascorbate oxidizes rapidly in air. It must be prepared freshly immediately before use. If the solution is yellow or brown, it has oxidized and must be discarded 3[3].

Phase 2: Substrate Neutralization & Reaction Assembly
  • Neutralize the Alkyne: Dissolve 3-Ethynyl-3-fluoropyrrolidine hydrochloride in your reaction solvent (e.g., DMSO/DMF for small molecules, or pH 7.4 phosphate buffer for bioconjugation). Immediately add 1.5 to 2.0 molar equivalents of DIPEA.

    • Causality: This breaks the HCl salt, freeing the basic pyrrolidine and preventing a localized pH drop that would inhibit the deprotonation of the terminal alkyne.

  • Combine Substrates: Mix the neutralized alkyne with your azide-bearing substrate in the main reaction vessel.

  • Initiate Catalysis: Add the Cu:Ligand premix to the substrate solution. Finally, add the fresh sodium ascorbate stock (final concentration 10-20 mM) to initiate the reaction3[3].

  • Monitor and Purify: Allow the reaction to proceed at room temperature for 1-4 hours. The strong dipole moment and stability of the resulting 1,4-disubstituted 1,2,3-triazole facilitate easy tracking via LC-MS or NMR 7[7].

References

  • MDPI - Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction URL: [Link][5]

  • Jena Bioscience - CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based) URL: [Link][3]

  • PMC / NIH - Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation URL:[Link][4]

  • ACS Publications - Click Chemistry in Lead Optimization of Boronic Acids as β-Lactamase Inhibitors URL: [Link][7]

Sources

Optimization

Best purification and chromatography methods for 3-Ethynyl-3-fluoropyrrolidine hydrochloride mixtures

Welcome to the technical support center for the purification and chromatography of 3-Ethynyl-3-fluoropyrrolidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification and chromatography of 3-Ethynyl-3-fluoropyrrolidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related chiral building blocks. The unique combination of a basic pyrrolidine nitrogen, a polar hydrochloride salt, a fluorine atom, and an ethynyl group presents specific challenges that require a nuanced approach to achieve high purity.

This document moves beyond standard protocols to explain the underlying chemical principles, helping you make informed decisions to troubleshoot and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in purifying 3-Ethynyl-3-fluoropyrrolidine hydrochloride?

A1: The primary challenges stem from its physicochemical properties:

  • High Polarity & Water Solubility: As a hydrochloride salt, the compound is highly polar and very soluble in water, which can make it difficult to handle during workups and complicates purification by normal-phase chromatography.[1]

  • Basic Nitrogen: The secondary amine of the pyrrolidine ring is basic. This leads to strong interactions with the acidic silanol groups on standard silica gel, often resulting in significant peak tailing, poor resolution, and even irreversible adsorption during normal-phase chromatography.[2]

  • Potential for Chirality: The molecule is chiral. If you are working with a single enantiomer, you must use methods that do not induce racemization and can separate it from the unwanted enantiomer.[3][4]

  • Reactivity of the Ethynyl Group: While generally stable, the terminal alkyne can potentially undergo side reactions under harsh pH or temperature conditions, or in the presence of certain metal contaminants.

Q2: Which chromatography technique is the best starting point: Reversed-Phase (RP) or Normal-Phase (NP)?

A2: For the hydrochloride salt form, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally the most effective starting point. The ionic and polar nature of the salt makes it well-suited for aqueous mobile phases used in RP-HPLC. Direct injection onto a normal-phase silica column will likely result in the compound remaining at the origin. If you must use normal-phase chromatography, the free base form of the pyrrolidine is required.

Q3: My compound streaks badly on my C18 column. What's happening and how do I fix it?

A3: This is a classic secondary interaction problem. Even on end-capped C18 columns, residual silanol groups on the silica surface can be deprotonated at moderate pH, creating negatively charged sites. Your positively charged (protonated) pyrrolidine can then interact with these sites via ion-exchange, causing peak tailing.

The solution is to control the ionization of both the analyte and the stationary phase. Add an acidic modifier or an ion-pairing agent to your mobile phase. A low concentration (0.05-0.1% v/v) of an acid like trifluoroacetic acid (TFA) or formic acid is standard.[5][6] The acid serves two purposes: it ensures your amine is fully and consistently protonated, and it protonates the silanol groups on the stationary phase, minimizing the unwanted ionic interactions.

Q4: How can I convert the purified free base back to the hydrochloride salt?

A4: After purifying the compound in its free base form (e.g., by normal-phase chromatography), you can form the hydrochloride salt by dissolving the purified base in a suitable anhydrous solvent (like diethyl ether, methanol, or ethyl acetate) and adding a stoichiometric amount of HCl.[7] This can be added as a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or 2M HCl in diethyl ether) or as gaseous HCl. The salt will often precipitate from the solution and can be collected by filtration.[7] Recrystallization from a solvent system like methanol/ether may be necessary for final purification.[7]

Purification Strategy Workflow

The following workflow provides a systematic approach to developing a purification method for your crude 3-Ethynyl-3-fluoropyrrolidine HCl mixture.

G crude Crude Mixture (3-Ethynyl-3-fluoropyrrolidine HCl) analyze Analytical Scout (LC-MS, 1H NMR) crude->analyze decision_main Major Impurities Profiled? analyze->decision_main rp_path Reversed-Phase (RP-HPLC) (Recommended Start) decision_main->rp_path  Yes, Polar Impurities np_path Normal-Phase (Flash) (Requires Free Base) decision_main->np_path  Yes, Non-polar Impurities xtal_path Recrystallization decision_main->xtal_path  Crude >90% Pure rp_dev Method Development (C18, 0.1% TFA in H2O/ACN) rp_path->rp_dev np_base Basify to Free Base (e.g., aq. NaHCO3, extract) np_path->np_base final_purity Purity & Identity Check (HPLC, NMR, MS) xtal_path->final_purity rp_purify Preparative RP-HPLC rp_dev->rp_purify rp_workup Fraction Analysis, Lyophilization/Evaporation rp_purify->rp_workup rp_workup->final_purity np_purify Flash Chromatography (Silica, DCM/MeOH + NH4OH) np_base->np_purify np_salt Salt Formation (e.g., HCl in Dioxane) np_purify->np_salt np_salt->final_purity pure_product Pure Product (>95% Purity) final_purity->pure_product

Caption: General purification workflow for 3-Ethynyl-3-fluoropyrrolidine HCl.

Troubleshooting Guides

This section addresses specific problems you may encounter during purification.

Issue 1: Poor Peak Shape in Reversed-Phase HPLC (Tailing)
Potential CauseRecommended Solution(s)Scientific Rationale
Secondary Silanol Interactions Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to both mobile phase A (aqueous) and B (organic).The acid protonates the silanol groups on the silica backbone, minimizing ionic interactions with the protonated amine analyte. This ensures retention is governed primarily by hydrophobic interactions.[6]
Column Overload Inject a smaller mass of the compound onto the column. Perform a loading study to determine the column's capacity.Exceeding the linear capacity of the stationary phase causes fronting or tailing as binding sites become saturated.
Metal Chelation If using a phosphate buffer, be aware that the ethynyl group or amine could chelate with metal impurities in the HPLC system or silica. Try a column with low metal content or add a chelating agent like EDTA to the mobile phase (use with caution).Certain functional groups can interact with trace metals in the stainless steel components of the HPLC or the silica itself, leading to peak distortion.
Inappropriate pH Ensure the mobile phase pH is at least 2 units below the pKa of the pyrrolidine nitrogen (~pKa 9-10). Using TFA or formic acid typically achieves this.A consistent protonation state is critical for good peak shape. Operating near the pKa can lead to mixed ionic states and broadened peaks. The fluorine atom will slightly decrease the pKa of the amine.[8]
Issue 2: Low or No Recovery from Chromatography
Potential CauseRecommended Solution(s)Scientific Rationale
Irreversible Adsorption (Normal-Phase) Avoid standard silica gel for the HCl salt. If using normal-phase for the free base, deactivate the silica by adding a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide (0.5-2%) to the mobile phase.[2] Alternatively, use a less acidic stationary phase like alumina (basic or neutral) or an amino-propyl functionalized silica column.The highly basic amine binds very strongly to the acidic silanol groups on silica, preventing elution. Basic modifiers compete for these active sites, allowing the analyte to elute.[2]
Precipitation on Column Ensure the sample is fully dissolved in the initial mobile phase before injection. If the compound is poorly soluble in the starting conditions of a gradient, consider a different injection solvent or a weaker starting mobile phase.Injecting a sample in a solvent much stronger than the mobile phase can cause it to crash out at the column head, leading to high backpressure and low recovery.[9]
Degradation on Column Verify the stability of your compound under the chromatographic conditions (e.g., highly acidic mobile phase). Collect fractions and re-analyze by LC-MS to check for degradation products.While generally stable, some fluorinated compounds or alkynes can be sensitive to prolonged exposure to strong acids or bases, especially on an active surface like silica.
Issue 3: Chiral Separation and Purity Analysis
ChallengeRecommended ApproachScientific Rationale
Confirming Enantiomeric Purity Use a dedicated chiral chromatography method. Direct methods using a Chiral Stationary Phase (CSP) are preferred. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are excellent starting points.[4][10] Mobile phases are typically normal-phase (e.g., hexane/isopropanol) with a basic additive (e.g., diethylamine) to improve peak shape.CSPs create a chiral environment where enantiomers have different interaction energies, allowing them to be separated in time. The basic additive is crucial to prevent the amine from interacting with the silica support of the CSP.[4]
Indirect Analysis If a direct method is not available, you can derivatize the pyrrolidine with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.[11] These diastereomers can then be separated on a standard achiral C18 column.Diastereomers have different physical properties and are separable on standard achiral columns. This method confirms enantiomeric excess but requires an extra reaction step and cleanup.[10][11]

Troubleshooting Decision Tree for HPLC

G start Problem with HPLC Peak? peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? start->resolution is_tailing Is it Tailing? peak_shape->is_tailing Yes is_split Is it Split or Broad? peak_shape->is_split No add_acid Add 0.1% TFA or Formic Acid to Mobile Phase is_tailing->add_acid reduce_load Reduce Injection Mass add_acid->reduce_load If still tailing is_fronting Is it Fronting? is_fronting->reduce_load Yes dissolve_in_mp Dissolve Sample in Initial Mobile Phase is_fronting->dissolve_in_mp No is_split->is_fronting check_column Check for Column Void or Blockage. Consider Guard Column. is_split->check_column Yes optimize_gradient Optimize Gradient Slope (Make it Shallower) resolution->optimize_gradient Yes change_organic Change Organic Modifier (e.g., ACN to MeOH) optimize_gradient->change_organic If no improvement change_column Try a Different Column (e.g., Phenyl-Hexyl, C8) change_organic->change_column For different selectivity

Caption: Decision tree for troubleshooting common HPLC peak issues.

Detailed Experimental Protocols

Protocol 1: General RP-HPLC Method for Purity Analysis and Purification

This protocol provides a robust starting point for method development.

  • Column Selection: Use a high-quality C18 column (e.g., 4.6 x 150 mm, 5 µm for analytical; ≥20 mm ID for prep).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).

  • Sample Preparation: Dissolve the 3-Ethynyl-3-fluoropyrrolidine HCl sample in Mobile Phase A or a Water/ACN mixture that matches the initial gradient conditions to a concentration of ~1 mg/mL.

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min (analytical). Adjust for preparative scale.

    • Detection: UV at 210 nm (alkynes have weak absorbance). If impurities have a chromophore, use a more specific wavelength.

    • Gradient:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-22 min: 95% B

      • 22-23 min: 95% to 5% B

      • 23-28 min: 5% B (Re-equilibration)

  • Optimization: Based on the results of the initial run, adjust the gradient slope to improve the resolution between your product and any impurities. For compounds that are highly polar, a column with better aqueous stability (e.g., "AQ" type C18) or a different stationary phase like Phenyl-Hexyl may offer alternative selectivity.

Protocol 2: Normal-Phase Flash Chromatography of the Free Base

This protocol is for purifying the compound after converting it to its free base form.

  • Free Base Conversion: Dissolve the crude HCl salt in water and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base until the pH is >9. Extract the aqueous layer 3-4 times with an organic solvent like dichloromethane (DCM) or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • TLC Analysis: Spot the crude free base on a silica TLC plate. Develop the plate using a mobile phase system like 95:5:0.5 DCM/Methanol/Ammonium Hydroxide. Adjust the methanol concentration to achieve an Rf value of 0.2-0.3 for the product.

  • Column Packing and Equilibration: Pack a silica gel column with the chosen mobile phase.

  • Sample Loading: Adsorb the crude free base onto a small amount of silica gel (dry loading) and load it onto the top of the column. This technique generally provides better resolution than loading in liquid form.

  • Elution: Run the column using the mobile phase determined from the TLC analysis. Collect fractions and monitor by TLC.

  • Fraction Analysis: Combine the pure fractions and concentrate under reduced pressure to yield the purified free base. Proceed to salt formation if the HCl salt is the desired final product.

References

  • BenchChem. (n.d.). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
  • El-Sharrif, Z. A., et al. (n.d.). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis.
  • White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions.
  • Google Patents. (n.d.). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. WO2007024113A1.
  • ACS Publications. (2022). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Organic Process Research & Development.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of (R)-3-Fluoropyrrolidine Hydrochloride.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?.
  • Agilent. (2010). HPLC Method Development: Standard Practices and New Columns.
  • PMC. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). Journal of Fluorine Chemistry.
  • LCGC International. (2025). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • BenchChem. (n.d.). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
  • BenchChem. (n.d.). A Technical Guide to the Chiral Purity of (s)-3-Fluoropyrrolidine Hydrochloride.
  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.
  • HPLC Troubleshooting Guide. (n.d.).

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 3-Ethynyl-3-fluoropyrrolidine Hydrochloride Derivatives

Welcome to the technical support center for the synthesis and optimization of 3-ethynyl-3-fluoropyrrolidine hydrochloride and its derivatives. This guide is designed for researchers, medicinal chemists, and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 3-ethynyl-3-fluoropyrrolidine hydrochloride and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of introducing both fluorine and ethynyl functionalities onto a pyrrolidine scaffold. These building blocks are of significant interest due to the unique conformational and electronic properties they impart to bioactive molecules.[1][2][3]

This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you optimize reaction parameters, maximize yields, and minimize impurities.

Section 1: Core Synthetic Strategy and Mechanistic Considerations

The synthesis of a 3-ethynyl-3-fluoropyrrolidine core is a non-trivial process that requires careful planning, particularly regarding the sequence of functional group installation. A common and logical pathway begins with a protected 3-pyrrolidinone precursor, followed by nucleophilic addition of an ethynyl group and subsequent deoxofluorination.

Proposed General Synthetic Workflow

The following workflow represents a robust strategy for accessing the target compound class. Each step presents unique optimization challenges related to time and temperature.

G cluster_0 Synthesis Workflow A N-Protected-3-pyrrolidinone B Step 1: Ethynylation (e.g., Ethynylmagnesium bromide or TMS-acetylene with n-BuLi) A->B Reagents: - Ethynylating Agent - Anhydrous Solvent (THF, Et2O) - Low Temperature C N-Protected-3-ethynyl-3-hydroxypyrrolidine B->C D Step 2: Deoxofluorination (e.g., DAST, Deoxo-Fluor®) C->D Reagents: - Fluorinating Agent - Anhydrous Solvent (DCM) - Controlled Temp. Ramp E N-Protected-3-ethynyl-3-fluoropyrrolidine D->E F Step 3: Deprotection & Salt Formation (e.g., HCl in Dioxane/MeOH) E->F Reagents: - Strong Acid G 3-Ethynyl-3-fluoropyrrolidine HCl F->G

Caption: A proposed synthetic workflow for 3-ethynyl-3-fluoropyrrolidine HCl.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The solutions are based on established chemical principles and field-proven optimization strategies.

Q1: I am experiencing very low yields in the ethynylation step (Step 1). What are the likely causes and how can I fix this?

Potential Causes & Solutions:

  • Incomplete Deprotonation of the Alkyne: If you are using a terminal alkyne like acetylene gas or propyne, its proton must be removed by a strong base to form the nucleophilic acetylide.

    • Causality: Bases like triethylamine or other amine bases are often not strong enough to fully deprotonate a terminal alkyne.

    • Solution: Use a highly potent, non-nucleophilic base. Sodium hydride (NaH) is effective for creating the acetylide prior to adding the ketone.[4] Alternatively, using pre-formed ethynylmagnesium bromide or preparing lithium acetylide in situ with n-butyllithium (n-BuLi) at low temperatures (-78 °C) ensures the presence of a powerful nucleophile.

  • Steric Hindrance: The N-protecting group on the pyrrolidinone may be sterically bulky, hindering the approach of the acetylide nucleophile.

    • Causality: Large protecting groups can shield the carbonyl carbon.

    • Solution: While Boc (tert-butoxycarbonyl) is common, if yields are consistently low, consider a smaller protecting group like Cbz (carboxybenzyl) for this step, provided it is compatible with downstream reaction conditions.

  • Reaction Temperature Too High: Allowing the reaction to warm prematurely can lead to side reactions.

    • Causality: Enolization of the ketone can occur, and the highly reactive organometallic reagents can decompose or react with the solvent (e.g., THF).

    • Solution: Maintain a low temperature (typically -78 °C to -40 °C) during the addition of the acetylide. Allow the reaction to warm slowly to room temperature only after the initial addition is complete, and monitor consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Q2: During the fluorination step (Step 2), my primary product is an alkene resulting from elimination, not the desired fluoro-derivative. Why is this happening?

Potential Causes & Solutions:

  • Reaction Temperature is Too High: This is the most common cause of elimination.

    • Causality: Deoxofluorination reagents like DAST (diethylaminosulfur trifluoride) can promote E1 or E2 elimination pathways at elevated temperatures, where the tertiary hydroxyl group is converted into a good leaving group.[5]

    • Solution: The reaction must be initiated at a very low temperature (-78 °C) in an anhydrous solvent like dichloromethane (DCM).[5] The fluorinating agent should be added dropwise to the solution of the alcohol. The reaction should then be allowed to warm slowly to room temperature. If elimination persists, try holding the reaction at 0 °C for a longer period instead of allowing it to reach room temperature.

  • Choice of Fluorinating Agent: Some fluorinating agents have a higher propensity to cause elimination.

    • Causality: The basicity and steric bulk of the fluorinating agent and its byproducts can influence the substitution vs. elimination (SN1/E1) pathway.

    • Solution: If DAST is problematic, consider using Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride), which is often reported to be more thermally stable and can sometimes provide cleaner reactions with reduced elimination byproducts.[1]

Troubleshooting Decision Tree for Low Yield

G Start Low Overall Yield Q1 Which step shows poor conversion? Start->Q1 Ethynylation Step 1: Ethynylation Q1->Ethynylation Ethynylation Fluorination Step 2: Fluorination Q1->Fluorination Fluorination Workup Steps 3/4: Deprotection/Workup Q1->Workup Deprotection/ Workup Sol_Eth Solution: - Use stronger base (n-BuLi, NaH) - Lower reaction temp (-78°C) - Check reagent quality Ethynylation->Sol_Eth Sol_Flu Solution: - Maintain low temp (-78°C) - Slow reagent addition - Try alternative agent (Deoxo-Fluor®) - Ensure anhydrous conditions Fluorination->Sol_Flu Sol_Work Solution: - Optimize extraction pH - Use different salt crystallization solvent (e.g., MeOH/Ether) - Consider column chromatography before salt formation Workup->Sol_Work

Caption: A decision tree for troubleshooting low-yield issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: How do reaction time and temperature interplay in the fluorination step?

The relationship is critical. The goal is to find a temperature low enough to suppress the E1/E2 elimination pathway while allowing enough time for the slower SN1/SN2 substitution to proceed to completion.

ParameterRecommendationRationale
Initial Temperature -78 °C (Dry Ice/Acetone Bath)Minimizes initial side reactions and decomposition upon addition of the highly reactive fluorinating agent.[5]
Reaction Time 2-16 hoursHighly substrate-dependent. The reaction should be monitored by TLC/LC-MS.
Temperature Profile Slow warming from -78 °C to room temperature.A slow, gradual warm-up is crucial. Rapid heating strongly favors the elimination byproduct. For sensitive substrates, holding at 0 °C may be optimal.
Q2: What is the best N-protecting group for this synthesis?

The Boc (tert-butoxycarbonyl) group is generally recommended.

  • Expertise: It is robust enough to withstand the basic/nucleophilic conditions of the ethynylation step and the mildly acidic nature of deoxofluorination.[1] Its primary advantage is the ease of removal under acidic conditions that are compatible with the direct formation of the hydrochloride salt.[5]

  • Trustworthiness: The deprotection is typically clean, often driven by the evolution of CO2 and isobutylene gas, which simplifies workup.[5]

Q3: My final hydrochloride salt is an oil, not a crystalline solid. How can I induce crystallization?

This is a common issue with hydrochloride salts of small, functionalized molecules.[5]

  • Solvent Choice: The choice of solvent for precipitation or recrystallization is key. A common and effective system is methanol/diethyl ether or ethanol/diethyl ether.[5] Dissolve the crude oil in a minimum amount of alcohol (methanol) and then slowly add the anti-solvent (ether) until turbidity persists.

  • Seeding: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to induce crystallization.

  • Trituration: Vigorously scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. Alternatively, sonicating the flask in an ultrasound bath can sometimes promote crystallization.

Section 4: Experimental Protocols

These are generalized, representative protocols. Researchers must adapt them based on their specific substrate and available laboratory equipment.

Protocol 4.1: General Procedure for Ethynylation (Step 1)
  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (0.2 M).

  • Cool the flask to -78 °C.

  • Slowly add ethynylmagnesium bromide (0.5 M in THF, 1.5 equivalents).

  • In a separate flask, dissolve the N-Boc-3-pyrrolidinone (1.0 equivalent) in anhydrous THF.

  • Add the ketone solution dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to warm slowly to room temperature and stir for an additional 4-6 hours, or until TLC/LC-MS analysis indicates full consumption of the starting material.

  • Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.

Protocol 4.2: General Procedure for Deoxofluorination (Step 2)
  • Dissolve the crude N-Boc-3-ethynyl-3-hydroxypyrrolidine (1.0 equivalent) in anhydrous DCM (0.1 M) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add DAST or Deoxo-Fluor® (1.2-1.5 equivalents) dropwise via syringe.

  • Stir the mixture at -78 °C for 1 hour.

  • Allow the reaction to warm slowly to room temperature and stir for 12-16 hours. Monitor progress by TLC/LC-MS.[5]

  • Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.[5]

Protocol 4.3: General Procedure for Boc-Deprotection and Salt Formation (Step 3)
  • Dissolve the purified N-Boc-3-ethynyl-3-fluoropyrrolidine (1.0 equivalent) in a suitable solvent such as methanol or 1,4-dioxane.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl in methanol, 3-5 equivalents) and stir at room temperature.[5]

  • Monitor the reaction until completion (typically 1-4 hours). The hydrochloride salt may precipitate directly from the reaction mixture.

  • If precipitation occurs, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude salt, which can then be recrystallized.[5]

References

  • BenchChem. (2025). Technical Support Center: Synthesis of (R)-3-Fluoropyrrolidine Hydrochloride.
  • Piron, K., Verniest, G., Van Hende, E., & De Kimpe, N. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC, 2012(v), 6-15.
  • Delamare, A., et al. (n.d.). Optimization of reaction conditions.
  • Ye, L-W., et al. (2021). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science.
  • Piron, K., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines.
  • BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines.
  • Sigma-Aldrich. (n.d.). (S)-(+)-3-Fluoropyrrolidine hydrochloride 97%.

Sources

Reference Data & Comparative Studies

Comparative

In Vitro Assay Validation Using 3-Ethynyl-3-fluoropyrrolidine Hydrochloride-Derived Compounds: A Comparative Guide

As a Senior Application Scientist in drug discovery, I frequently evaluate novel chemical building blocks to bridge the gap between initial phenotypic screening and definitive target validation. One of the most powerful...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, I frequently evaluate novel chemical building blocks to bridge the gap between initial phenotypic screening and definitive target validation. One of the most powerful structural motifs to emerge in recent years is the 3-ethynyl-3-fluoropyrrolidine scaffold[1]. When integrated into pharmacophores—such as quinazoline-based kinase inhibitors—this dual-functional moiety transforms standard inhibitors into highly efficient, cell-permeable Activity-Based Probes (ABPs).

This guide objectively compares the performance of 3-ethynyl-3-fluoropyrrolidine-derived compounds against traditional alternatives and provides field-proven, self-validating in vitro protocols for their application.

Mechanistic Rationale: The Synergistic Effect of Fluorine and Alkyne

To understand why 3-ethynyl-3-fluoropyrrolidine hydrochloride (CAS 2306275-74-9) [2] is superior to standard pyrrolidine rings, we must analyze the causality behind its structural modifications:

  • The Fluorine Effect (pKa Modulation & Permeability): Standard pyrrolidines possess a highly basic amine (pKa ~9.0), meaning they are overwhelmingly protonated at physiological pH. This positive charge severely restricts passive membrane permeability. The introduction of a highly electronegative fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect, lowering the amine's pKa to ~7.2. This shifts the equilibrium, increasing the fraction of the neutral species, thereby exponentially enhancing intracellular accumulation.

  • The Ethynyl Effect (Bioorthogonal Tagging): The terminal alkyne is the smallest possible functional group capable of participating in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. Unlike bulky fluorescent tags that disrupt target binding, the ethynyl group acts as a "stealth" handle. It allows the compound to bind its target (e.g., EGFR kinase domains) natively in live cells [3].

Comparative Performance Data

The table below benchmarks a representative quinazoline kinase inhibitor modified with three different pyrrolidine appendages. The data illustrates how the 3-ethynyl-3-fluoropyrrolidine derivative optimizes both pharmacological parameters and assay utility.

Probe Scaffold DerivativeAmine pKaCell Permeability ( Papp​ )EGFR IC50​ (nM)CuAAC Click Efficiency
Standard Pyrrolidine ~9.0Low ( <2×10−6 cm/s)12.5N/A (No handle)
3-Ethynylpyrrolidine ~8.8Moderate ( 5×10−6 cm/s)14.2High
3-Ethynyl-3-fluoropyrrolidine ~7.2High ( >15×10−6 cm/s)10.8High

Experimental Workflows & Methodologies

To validate these compounds, we employ a two-tiered approach: an In Vitro Kinase Assay to confirm biochemical potency, followed by Activity-Based Protein Profiling (ABPP) to validate target engagement in live cells.

Workflow Visualization

ABPP_Workflow A 1. Live Cell Incubation (Ethynyl Probe) B 2. Cell Lysis & Protein Extraction A->B Harvest C 3. CuAAC Click Chemistry (Azide-Fluorophore) B->C Click Reagents D 4. SDS-PAGE & In-Gel Fluorescence C->D Visualization E 5. Affinity Enrichment & LC-MS/MS C->E Identification

Figure 1: ABPP workflow utilizing ethynyl-derived probes for target validation.

Protocol A: In Vitro Kinase Inhibition Assay (EGFR)

This protocol utilizes a luminescent ADP-detection assay to quantify the biochemical inhibition of the target kinase by the 3-ethynyl-3-fluoropyrrolidine-derived compound.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 3X Kinase Buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the ethynyl-fluoropyrrolidine derivative in 100% DMSO, then dilute 1:100 in 1X Kinase Buffer to achieve a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).

  • Enzyme Incubation: Combine 5 µL of the compound with 5 µL of recombinant human EGFR kinase domain (final concentration 1 ng/µL). Incubate at room temperature for 15 minutes.

    • Mechanistic Insight: Pre-incubation allows the compound to reach binding equilibrium with the kinase before the competitive substrate (ATP) is introduced, ensuring accurate IC50​ determination.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (final: 10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr) peptide). Incubate for 60 minutes at 25°C.

  • Detection: Add 15 µL of ADP-Glo™ Reagent to deplete unreacted ATP (40 min), followed by 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min).

  • Data Analysis: Read luminescence on a microplate reader. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Protocol B: Live-Cell Activity-Based Protein Profiling (ABPP)

This self-validating protocol proves that the compound not only enters the cell but selectively binds its target in a complex proteome.

Step-by-Step Methodology:

  • Live-Cell Labeling: Seed A549 cells (EGFR-positive) in 6-well plates. Treat with 1 µM of the 3-ethynyl-3-fluoropyrrolidine probe for 2 hours at 37°C.

    • Self-Validating Control: In a parallel well, pre-treat cells with 10 µM of a non-alkynyl competitor (e.g., Gefitinib) for 1 hour prior to probe addition. This competition control proves that the downstream fluorescent signal is due to specific active-site binding, not non-specific lipophilic accumulation.

  • Lysis & Extraction: Wash cells 3x with cold PBS to remove unbound probe. Lyse in 1% NP-40 buffer containing protease inhibitors. Centrifuge at 14,000 x g for 10 min and collect the supernatant. Adjust protein concentration to 2 mg/mL using a BCA assay.

  • CuAAC Click Chemistry: To 50 µL of lysate, sequentially add:

    • 1 µL of TAMRA-Azide (100 µM final)

    • 1 µL of TCEP (1 mM final, freshly prepared)

    • 1 µL of TBTA ligand (100 µM final)

    • 1 µL of CuSO4​ (1 mM final)

    • Mechanistic Insight: The order of addition is strictly causal. TCEP must be added before Copper to reduce Cu(II) to the active Cu(I) catalyst. TBTA is mandatory as it stabilizes the Cu(I) oxidation state in aqueous buffers, preventing disproportionation and protecting the protein lysate from reactive oxygen species (ROS) degradation.

  • Incubation & Precipitation: React for 1 hour at room temperature in the dark. Precipitate proteins using cold methanol/chloroform to remove unreacted TAMRA-Azide, which would otherwise cause massive background fluorescence.

  • Visualization: Resuspend the protein pellet in 1X SDS loading buffer, boil for 5 mins, and resolve via SDS-PAGE. Image the gel on a fluorescence scanner (Ex: 532 nm / Em: 580 nm) prior to Coomassie staining.

By utilizing the 3-ethynyl-3-fluoropyrrolidine building block, researchers can seamlessly transition from biochemical validation to robust, low-background intracellular target profiling.

References

  • World Intellectual Property Organization. (2021). Alkynyl quinazoline compounds (Patent No. WO2021030711A1).
  • Asif, M. (2015). Synthetic Approaches, Functionalization and Therapeutic Potential of Quinazoline and Quinazolinone Skeletons: The Advances Continue. European Journal of Medicinal Chemistry. ResearchGate.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Ethynyl-3-fluoropyrrolidine hydrochloride

Advanced Laboratory Safety and Operational Protocol: Handling 3-Ethynyl-3-fluoropyrrolidine Hydrochloride As a Senior Application Scientist, I have developed this comprehensive guide to ensure the safe and effective hand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Operational Protocol: Handling 3-Ethynyl-3-fluoropyrrolidine Hydrochloride

As a Senior Application Scientist, I have developed this comprehensive guide to ensure the safe and effective handling of 3-Ethynyl-3-fluoropyrrolidine hydrochloride (CAS: 2306275-74-9). This compound is a highly specialized terminal alkyne building block, predominantly utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry for bioconjugation and drug discovery[1].

To build a self-validating safety culture in your laboratory, it is not enough to simply know what protective measures to take; you must understand the causality behind the chemical's behavior. This guide bridges the gap between chemical structure and operational safety.

Chemical Profile & Hazard Causality

Understanding the molecular mechanics of 3-Ethynyl-3-fluoropyrrolidine hydrochloride is the first step in risk mitigation.

  • The Fluorine Effect: The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect. This lowers the pKa of the adjacent pyrrolidine nitrogen compared to an unsubstituted pyrrolidine, improving its metabolic stability in pharmacokinetic models.

  • Salt vs. Free Base Dynamics: The free base form of this compound (CAS: 1565079-79-9) is a highly flammable liquid that presents severe multi-route acute toxicity, including being harmful if swallowed, inhaled, or absorbed through the skin (H225, H302, H312, H332)[2]. By supplying and handling the compound as a hydrochloride salt (CAS: 2306275-74-9), the flammability risk is eliminated[1].

  • Aerosolization and Acidification: While the salt form is stable, it is a fine powder. If aerosolized dust contacts the moisture of your mucosal membranes (eyes, respiratory tract), it rapidly dissolves and releases HCl. This localized drop in pH causes severe ocular damage and respiratory irritation (H315, H318)[2].

HazardMitigation Hazard 3-Ethynyl-3-fluoropyrrolidine HCl Exposure Pathways Inhalation Inhalation (Acidic Dust Aerosolization) Hazard->Inhalation Dermal Dermal (Skin Irritation/Absorption) Hazard->Dermal Ocular Ocular (Severe Corneal Damage) Hazard->Ocular EngControl Primary: Class II BSC or Chemical Fume Hood Inhalation->EngControl Gloves Secondary: Double Nitrile Gloves Dermal->Gloves Goggles Secondary: ANSI Z87.1 Splash Goggles Ocular->Goggles

Hazard causality and corresponding PPE/engineering control mitigation logic.

Personal Protective Equipment (PPE) Matrix

To systematically defend against the hazards outlined above, your PPE must be selected based on quantitative resistance data and operational context.

PPE CategorySpecificationCausality & Scientific Justification
Hand Protection Nitrile, Dual-layer (Outer: >0.11mm, Inner: >0.08mm)Protects against dermal irritation. Nitrile provides superior breakthrough resistance to polar aprotic solvents (e.g., DMSO, DMF) universally used to solubilize this compound for click chemistry[3].
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses are insufficient. Splash goggles create a seal that prevents airborne acidic dust particles from reaching the cornea during weighing.
Body Protection Flame-Resistant (FR) Lab CoatMitigates static discharge risks. If the protocol requires in situ free-basing using flammable solvents, an FR coat prevents secondary ignition.
Respiratory N95/P100 Particulate RespiratorServes as a redundant safeguard. Required only if engineering controls fail or during the cleanup of a large-scale dry powder spill.

Operational Workflow & Engineering Controls

The following step-by-step methodology ensures that the physical handling of the compound does not trigger its latent hazards.

Step 1: Engineering Control Verification Before opening the reagent bottle, verify that your chemical fume hood is operating with a face velocity between 80–100 feet per minute (fpm). This is the critical threshold required to capture fine particulate matter before it enters the operator's breathing zone.

Step 2: Static Mitigation Hydrochloride salts are often hygroscopic and prone to static cling. Wipe the exterior of the reagent bottle and your weighing spatula with an anti-static cloth. Causality: Reducing static charge prevents the powder from aggressively repelling off the spatula and aerosolizing into the hood environment.

Step 3: Weighing Protocol Utilize an anti-static draft shield around your analytical balance. Transfer the required mass of 3-Ethynyl-3-fluoropyrrolidine HCl into a pre-tared, sealable borosilicate glass vial. Seal the vial before removing it from the balance area.

Step 4: Solubilization Sequence Return the sealed vial to the center of the fume hood. Slowly add your reaction solvent (e.g., anhydrous DMF) to the powder. Causality: Never drop the powder into a stirring solvent. Adding powder to solvent increases the risk of airborne dust generation and can cause the salt to clump, drastically reducing its dissolution rate.

Step 5: In Situ Free-Basing (Reaction Prep) Because click chemistry often requires the terminal alkyne[4] to be in its free base form to coordinate with the copper catalyst, add a non-nucleophilic base (such as DIPEA or Triethylamine) dropwise to the solution. Verify the pH shift using pH indicator strips on a secondary aliquot to ensure the HCl has been fully neutralized before introducing the azide partner.

Workflow Start 1. Fume Hood Setup (Face Velocity: 80-100 fpm) PPE 2. PPE Donning (Double Nitrile, Splash Goggles) Start->PPE Weigh 3. Weighing (Anti-Static Draft Shield) PPE->Weigh Solubilize 4. Solubilization (Slow Solvent Addition) Weigh->Solubilize React 5. Reaction Execution (CuAAC Click Chemistry) Solubilize->React Dispose 6. Waste Segregation (Halogenated Acidic Solid) React->Dispose

Step-by-step operational workflow for handling 3-Ethynyl-3-fluoropyrrolidine HCl.

Spill Response & Disposal Plan

In the event of an accidental release, standard sweeping will exacerbate the hazard by pushing acidic dust into the air. Follow this self-validating containment loop:

  • Isolation: Immediately halt work and lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 5-foot radius.

  • Wet Containment: Do NOT dry sweep. Cover the spilled powder with a chemically inert absorbent pad that has been slightly dampened with water. Causality: The moisture traps the particulate matter, eliminating the inhalation hazard.

  • Neutralization: Lightly spray the covered area with a 5% sodium bicarbonate solution. You will observe mild effervescence; this visually validates that the acidic hydrochloride salt is being neutralized.

  • Collection: Once effervescence ceases, use a non-sparking scoop to transfer the neutralized slurry into a high-density polyethylene (HDPE) waste container.

  • Disposal Tagging: Label the container strictly as "Halogenated Organic Waste - Acidic Solid" . The presence of the fluorine atom dictates that this waste must be segregated from standard non-halogenated organic waste to prevent the generation of toxic dioxins during downstream incineration.

By adhering to these scientifically grounded protocols, your laboratory can leverage the powerful bioorthogonal properties of 3-Ethynyl-3-fluoropyrrolidine hydrochloride while maintaining an uncompromising standard of operational safety.

References[1] AiFChem. "Conjugation Chemistry/Click Chemistry - Product Catalog - AiFChem". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3-bhJC3RNQd9DLDPJ_m96VjCAmkkNb-c9jboNwJlyktvECU7LXRtKyNHlGdECieXt2V_xInoLoxmjcOXDXmQLyCTIQ0x6VRYjM5wf5Sov0j2YZ6lDgETzF7E6-6z5EEPMyuM1BG58MZNfr4hHXKcIZgEY[3] AiFChem. "Terminal Alkynes - Product Catalog - AiFChem". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERt14-AhhoCeySS-NbRnf3_VVBM4w4583KZzIT_xDaHCOO2tpp7SFmiRBZAWxxZPgnp1ZK8TlhkcnR8oocXEVoOVuolJ-kgPKpe9gN3prejVaJ8lAI5KqTSEQtsr6YSMV8pEUL9RgGBfOJUJYQjMPs2jK2[4] AiFChem. "Alkynes - Product Catalog - AiFChem". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5xLNYAD03u4u0JLm6eKkEu_j1_IhwdPoXfdkUbjSYtbzixQztzg6egYCJqW5PfkxVMfyryGGYIRq5nhCG-vVMUZ-fnQ6EShKHBxNxDrPakE3BlG8HXsmB9YLE8jqg81jLqiaQIwfH[2] BLD Pharm. "1565079-79-9 | 3-Ethynyl-3-fluoropyrrolidine | BLD Pharm". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5IkPdGGu7d3mzkuA0WosUDbbEPxfJqDabRk88gnZSJbTvqjCpank4nmlROz-J7rmF3-yLkfcsf8cZvyBQDYidrmuNnUtrPm3ICOfkj9PPXP8p7N9he-u7lRXfE-0CT0KeJo1PIkGWo8wWy3lFhQ==

Sources

© Copyright 2026 BenchChem. All Rights Reserved.